S63845
Description
Propriétés
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHXVOCZBPADE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37ClF4N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S63845: A Deep Dive into its Mechanism of Action in Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process is the B-cell lymphoma 2 (BCL-2) family. This family consists of both pro-apoptotic proteins (e.g., BAX, BAK, BIM) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to survive and proliferate. Myeloid cell leukemia 1 (MCL-1) has emerged as a critical anti-apoptotic protein frequently overexpressed in a wide range of hematological and solid tumors, making it a prime target for therapeutic intervention.[1][2][3] S63845 is a potent and highly selective small-molecule inhibitor of MCL-1 that has shown significant promise in preclinical cancer models.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing apoptosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Releasing the Brakes on Apoptosis
This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only proteins, which are the natural antagonists of anti-apoptotic BCL-2 family members.[4] The core mechanism of this compound can be summarized in the following steps:
-
Selective Binding to MCL-1: this compound is engineered to bind with high affinity and selectivity to a hydrophobic groove on the MCL-1 protein, known as the BH3-binding groove.[1][4] This binding is highly specific, with minimal interaction with other anti-apoptotic proteins like BCL-2 or BCL-XL.[4][5]
-
Disruption of MCL-1/Pro-Apoptotic Protein Interactions: In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic effector proteins, primarily BAX and BAK, preventing them from initiating the apoptotic cascade.[4] By occupying the BH3-binding groove, this compound competitively displaces BAX and BAK from MCL-1.[4][6]
-
Activation of BAX and BAK: Once liberated from MCL-1, BAX and BAK are free to activate. This activation involves a conformational change that leads to their oligomerization within the outer mitochondrial membrane.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the outer mitochondrial membrane, disrupting its integrity.[1][4]
-
Release of Pro-Apoptotic Factors: MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[6]
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[7]
-
Execution of Apoptosis: The executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[4]
This direct and potent mechanism allows this compound to selectively kill cancer cells that are highly dependent on MCL-1 for their survival.[1][3]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Affinity (Kd) | Reference |
| Human MCL-1 | 0.19 nM | [4][5][8] |
| Human BCL-2 | No discernible binding | [4][5] |
| Human BCL-XL | No discernible binding | [4][5] |
| Mouse MCL-1 | ~6-fold lower affinity than human MCL-1 | [5] |
Table 2: In Vitro Cellular Activity of this compound (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Range | Reference(s) |
| Multiple Myeloma | H929, AMO1, and others | <0.1 µM (highly sensitive lines) | [4] |
| Acute Myeloid Leukemia (AML) | MV4-11 and others | 4–233 nM | [4] |
| Lymphoma | Various cell lines | <0.1 µM (highly sensitive lines) | [4] |
| Solid Tumors | Limited sensitivity as monotherapy | >1 µM (generally) | [9] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Eµ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | 70% of mice cured | [4] |
| MV4-11 Human AML Xenograft | 12.5 mg/kg | 86% max tumor growth inhibition | [4] |
| RPMI-8226 Multiple Myeloma Xenograft | 12.5 mg/kg, i.v., weekly | Potent anti-myeloma activity | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the this compound mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Co-Immunoprecipitation to Demonstrate Disruption of MCL-1/BAK Interaction
This protocol is adapted from methodologies used to show that this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins.[5]
1. Cell Culture and Treatment:
-
Culture HeLa cells or another suitable cell line (e.g., H929 for multiple myeloma) in appropriate media.
-
Transduce cells with constructs expressing Flag-tagged MCL-1.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO) for 4 hours.
2. Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
4. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Flag (for MCL-1), BAX, and BAK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Expected Outcome: A dose-dependent decrease in the amount of BAX and BAK co-immunoprecipitated with Flag-MCL-1 in this compound-treated cells compared to the vehicle control, demonstrating the disruption of the protein-protein interaction.
Caspase-Glo® 3/7 Assay for Measuring Caspase Activity
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega, a widely used method to quantify caspase activity.[11][12]
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well white-walled plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
2. Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
3. Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Expected Outcome: A dose-dependent increase in luminescence in this compound-treated cells, indicating the activation of caspase-3 and -7.
Annexin V Staining for Detection of Apoptosis by Flow Cytometry
This protocol outlines the use of Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.[1][5][6]
1. Cell Preparation and Treatment:
-
Culture cells and treat them with this compound as described for the caspase assay.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of a viability dye such as propidium iodide (PI) or 7-AAD.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Expected Outcome: An increase in the percentage of Annexin V-positive cells (and Annexin V-positive/PI-negative cells, indicating early apoptosis) in the this compound-treated population compared to controls.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers dependent on MCL-1 for survival. Its highly specific mechanism of action, which involves the direct inhibition of MCL-1 and the subsequent unleashing of the intrinsic apoptotic pathway, has been robustly demonstrated through a variety of preclinical studies. The quantitative data on its binding affinity and cellular potency underscore its potential as a powerful therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other BH3 mimetics. As our understanding of the intricacies of apoptosis regulation continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of more effective and personalized cancer treatments.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. phnxflow.com [phnxflow.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
In-depth Technical Guide: The Binding Affinity of S63845 to MCL1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, S63845, to its target protein, Myeloid Cell Leukemia 1 (MCL1). The document details the quantitative binding data, the experimental protocols used to determine these values, and the associated cellular signaling pathways.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein MCL1, a key member of the BCL-2 family. It binds with high affinity to the BH3-binding groove of human MCL1, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in MCL1-dependent cancer cells. The binding affinity has been rigorously quantified using biophysical methods, establishing this compound as a valuable tool for cancer research and a promising therapeutic candidate.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound to MCL1 has been determined by multiple independent studies, with consistent results demonstrating a strong and specific interaction. The key quantitative data are summarized in the table below.
| Ligand | Target Protein | Affinity Constant (K_d) | Inhibition Constant (K_i) | Method(s) | Reference |
| This compound | Human MCL1 | 0.19 nM | < 1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | --INVALID-LINK-- |
| This compound | Mouse MCL1 | ~1.14 nM (approx. 6-fold lower than human) | Not Reported | Not Specified | --INVALID-LINK-- |
| This compound | Human BCL-2 | No discernible binding | Not Applicable | Not Specified | --INVALID-LINK-- |
| This compound | Human BCL-XL | No discernible binding | Not Applicable | Not Specified | --INVALID-LINK-- |
Experimental Protocols
The determination of the high-affinity interaction between this compound and MCL1 was primarily achieved through Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays. The detailed methodologies for these key experiments are outlined below, based on the seminal work by Kotschy and colleagues (2016).
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The protocol for assessing the binding of this compound to MCL1 is as follows:
1. Protein Immobilization:
- Recombinant human MCL1 protein is immobilized on a sensor chip (e.g., a CM5 sensor chip) via amine coupling.
- The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- A solution of MCL1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.
- The remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.
2. Binding Analysis:
- A series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO) are prepared.
- The this compound solutions are injected over the MCL1-immobilized surface at a constant flow rate.
- The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
- A reference flow cell without immobilized MCL1 is used to subtract non-specific binding and bulk refractive index changes.
3. Data Analysis:
- The resulting sensorgrams (response units vs. time) are fitted to a 1:1 binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
1. Assay Setup:
- A fluorescently labeled peptide derived from a BH3-only protein that binds to MCL1 (e.g., a fluorescein-labeled BIM BH3 peptide) is used as the probe.
- The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100).
- A fixed concentration of the fluorescent probe and recombinant MCL1 protein are incubated together to form a complex. This results in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.
2. Competition Assay:
- A serial dilution of the unlabeled competitor, this compound, is added to the pre-formed MCL1-probe complex.
- This compound competes with the fluorescent probe for binding to the BH3-binding groove of MCL1.
- As this compound displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
3. Data Analysis:
- The fluorescence polarization values are plotted against the concentration of this compound.
- The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for MCL1.
Signaling Pathways and Experimental Workflows
The interaction of this compound with MCL1 has significant implications for the intrinsic apoptotic pathway. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for evaluating this compound activity.
Caption: this compound inhibits MCL1, leading to the release and activation of BAX/BAK and subsequent apoptosis.
Caption: A typical workflow for evaluating the efficacy of this compound in cancer cell lines.
Conclusion
This compound is a highly potent and selective inhibitor of MCL1, exhibiting a binding affinity in the sub-nanomolar range for the human protein.[1][2][3] This strong interaction, quantified by robust biophysical methods such as SPR and FP, underpins its mechanism of action, which involves the disruption of the MCL1-BAX/BAK protein-protein interaction, thereby triggering the intrinsic apoptotic pathway.[4][5] The detailed experimental protocols and an understanding of the associated signaling pathways are crucial for the continued investigation and potential clinical development of this compound and other MCL1 inhibitors. This guide provides a foundational resource for researchers and professionals in the field of cancer drug discovery.
References
- 1. sns-032.com [sns-032.com]
- 2. Mitophagy restricts BAX/BAK-independent, Parkin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy induced during apoptosis degrades mitochondria and inhibits type I interferon secretion - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S63845 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with the anti-apoptotic member Myeloid Cell Leukemia 1 (Mcl-1) being a key survival factor for many cancer cells. S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has emerged as a powerful tool for investigating the mechanisms of apoptosis and as a promising therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in inducing mitochondrial outer membrane permeabilization (MOMP), the irreversible step in the intrinsic apoptotic cascade. We present detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Mitochondrial outer membrane permeabilization (MOMP) is the "point of no return" in the intrinsic apoptotic pathway. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately triggering a caspase cascade and programmed cell death. The integrity of the outer mitochondrial membrane is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.
In many malignancies, the overexpression of anti-apoptotic proteins like Mcl-1 allows cancer cells to evade apoptosis. This compound is a specific inhibitor of Mcl-1, binding with high affinity to its BH3-binding groove.[1][2] This action prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bax and Bak, leading to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[3][4]
This guide will delve into the molecular mechanisms of this compound-induced MOMP, providing researchers with the necessary information to design and execute experiments to study this process.
Mechanism of Action of this compound
This compound selectively binds to the hydrophobic BH3-binding groove of the anti-apoptotic protein Mcl-1.[4] This binding competitively displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and, crucially, the pro-apoptotic effector proteins Bax and Bak that are sequestered by Mcl-1.[1][3] The release of Bax and Bak allows them to undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization to form pores. This process culminates in MOMP, the release of cytochrome c and other pro-apoptotic factors, and the activation of the downstream caspase cascade, leading to apoptosis.[3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method | Reference |
| Human Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) | [2] |
| Human Mcl-1 | < 1.2 | Fluorescence Polarization (FP) | [1] |
| Bcl-2 | > 10,000 | Not Specified | [2] |
| Bcl-xL | > 10,000 | Not Specified | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | < 100 | [1] |
| AMO1 | Multiple Myeloma | < 100 | [1] |
| MM.1S | Multiple Myeloma | 94.1 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | ~100 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 4-233 | [1] |
| NB4 | Acute Myeloid Leukemia | 90.2 | [3] |
| KG1 | Acute Myeloid Leukemia | >1000 | [3] |
| KG1A | Acute Myeloid Leukemia | 1863.2 | [3] |
| U-2946 | Lymphoma | ~100 | [7] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 | [8] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 | [9] |
| HCC1143 | Triple-Negative Breast Cancer | 3100 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in inducing MOMP.
Co-Immunoprecipitation to Assess Mcl-1/Bax-Bak Interaction
This protocol details how to determine if this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins Bax or Bak.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Mcl-1 for immunoprecipitation
-
Antibodies against Bax, Bak, and Mcl-1 for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add non-specific IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Bax, Bak, and Mcl-1.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Materials:
-
This compound
-
Cell line of interest
-
Digitonin or other gentle permeabilization agent
-
Mitochondria isolation buffer
-
Cytosolic extraction buffer
-
Antibody against cytochrome c
-
Antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the co-immunoprecipitation protocol.
-
Cell Permeabilization and Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of cytosolic extraction buffer containing a gentle permeabilizing agent like digitonin.
-
Incubate on ice to allow for the selective permeabilization of the plasma membrane.
-
Centrifuge at a low speed to pellet the intact mitochondria. The supernatant contains the cytosolic fraction.
-
Lyse the mitochondrial pellet using a mitochondrial lysis buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Perform Western blotting using antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions.
-
-
Quantification: Densitometric analysis of the Western blot bands can be used to quantify the amount of cytochrome c released into the cytosol.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a highly specific and potent Mcl-1 inhibitor that serves as an invaluable tool for studying the intricate mechanisms of mitochondrial-mediated apoptosis. Its ability to selectively induce MOMP in Mcl-1-dependent cancer cells provides a clear model for investigating the roles of Bcl-2 family proteins in cell death. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the precise role of this compound in their specific experimental systems and to further explore its potential as a targeted anti-cancer therapeutic. The provided diagrams offer a visual framework for understanding the complex signaling and experimental workflows involved in this area of research.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. Stroma-Mediated Resistance to this compound and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of S63845: A Potent and Selective MCL1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S63845 is a first-in-class, potent, and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] The overexpression of MCL1 is a key survival mechanism for many cancers, making it a prime therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies employed in its characterization. Detailed protocols for key in vitro and in vivo assays are presented, along with a summary of its potent anti-tumor activity across a range of hematological and solid tumor models.
Introduction: Targeting Apoptosis in Cancer
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL1) members determining cell fate. MCL1 is frequently amplified or overexpressed in a variety of malignancies, including multiple myeloma, acute myeloid leukemia (AML), and non-small cell lung cancer, where it sequesters pro-apoptotic proteins to promote cell survival.[3] The development of small molecules that inhibit these anti-apoptotic proteins, known as BH3 mimetics, represents a promising therapeutic strategy. This compound emerged from these efforts as a highly specific inhibitor of MCL1.[4]
Discovery and Initial Characterization
This compound was identified through a fragment-based drug discovery approach coupled with structure-based design to optimize for high-affinity binding to the BH3-binding groove of MCL1. This effort led to a compound with exceptional potency and selectivity for human MCL1.
Binding Affinity and Selectivity
The binding affinity of this compound to MCL1 and other BCL-2 family proteins was determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). These studies demonstrated the high selectivity of this compound for MCL1.
| Target Protein | Binding Affinity (Kd, nM) | Assay Method |
| Human MCL1 | 0.19 | SPR |
| Human BCL-2 | >10,000 | FP |
| Human BCL-XL | >10,000 | FP |
Table 1: Binding affinity of this compound to BCL-2 family proteins. Data compiled from multiple sources.[2][4] FP: Fluorescence Polarization, SPR: Surface Plasmon Resonance.
Mechanism of Action: Induction of Apoptosis
This compound selectively binds to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins like BAK and BAX. This displacement allows for the oligomerization of BAX and BAK at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][4]
Figure 1: this compound Mechanism of Action.
Preclinical Efficacy
The anti-tumor activity of this compound has been demonstrated in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Cellular Potency
This compound has shown potent cytotoxic activity against various cancer cell lines, particularly those dependent on MCL1 for survival.
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | < 100 |
| AMO1 | Multiple Myeloma | < 100 |
| MOLM-13 | Acute Myeloid Leukemia | < 100 |
| MV-4-11 | Acute Myeloid Leukemia | < 100 |
| Eµ-Myc Lymphoma | Lymphoma | 161 - 282 |
Table 2: In vitro cellular potency of this compound in various hematological cancer cell lines. Data compiled from multiple sources.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have demonstrated significant anti-tumor efficacy of this compound as a single agent.
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |
| AMO1 | Multiple Myeloma | 25 mg/kg, i.v., daily for 5 days | Complete tumor regression in 7/8 mice |
| H929 | Multiple Myeloma | 25 mg/kg, i.v., daily for 5 days | Significant tumor growth inhibition |
| RPMI-8226-luc | Multiple Myeloma | 12.5 mg/kg, i.v., weekly | Potent anti-myeloma activity |
| Eµ-Myc Lymphoma | Lymphoma | 25 mg/kg, i.v., daily for 5 days | 70% of mice cured |
Table 3: In vivo efficacy of this compound in xenograft models of hematological malignancies.[5] i.v.: intravenous.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to measure the binding affinity of this compound to MCL1.
Materials:
-
Recombinant His-tagged MCL1 protein
-
Biotinylated BIM BH3 peptide
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume black plates
-
TR-FRET microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the MCL1 protein, biotinylated BIM peptide, and the this compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to determine the kinetics of this compound binding to MCL1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant MCL1 protein
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions of varying concentrations
Procedure:
-
Immobilize the MCL1 protein onto the CM5 sensor chip surface using standard amine coupling chemistry.
-
Inject a series of this compound concentrations over the sensor surface and a reference flow cell.
-
Monitor the binding events in real-time by measuring the change in resonance units (RU).
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Figure 2: Surface Plasmon Resonance Experimental Workflow.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Calculate the IC50 value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Target Engagement
Co-IP is used to confirm that this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners in cells.
Materials:
-
Cancer cells expressing tagged MCL1 (e.g., FLAG-MCL1)
-
This compound
-
Cell lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against MCL1, BAX, and BAK
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-MCL1 and its interacting proteins.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL1, BAX, and BAK to observe the dissociation of BAX/BAK from MCL1 in the presence of this compound.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell lines (e.g., AMO1, H929)
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound intravenously according to the desired dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a highly potent and selective MCL1 inhibitor that has demonstrated significant preclinical anti-tumor activity in a variety of cancer models. Its development has provided a valuable tool for investigating the role of MCL1 in cancer cell survival and has paved the way for the clinical investigation of MCL1 inhibitors as a novel cancer therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of next-generation MCL1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Structural Basis for S63845 Selectivity for MCL1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural underpinnings of the high selectivity of S63845, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Understanding this selectivity is paramount for the development of targeted cancer therapies, as MCL1 is a key survival factor in a variety of malignancies. This document provides a detailed analysis of the molecular interactions, comparative binding affinities, and the methodologies used to elucidate these properties.
Introduction to this compound and its Therapeutic Rationale
This compound is a small molecule inhibitor that has demonstrated significant promise in preclinical studies by selectively targeting MCL1, a member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2] The BCL-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis, with pro-survival members like MCL1, BCL-2, and BCL-xL sequestering pro-apoptotic proteins such as BIM, BAX, and BAK. Overexpression of MCL1 is a common mechanism of therapeutic resistance and is associated with poor prognosis in various cancers. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL1 and displacing pro-apoptotic proteins, thereby triggering the downstream apoptotic cascade.[2] Its high selectivity for MCL1 over other BCL-2 family members is a key attribute, minimizing off-target effects and enhancing its therapeutic window.
Quantitative Analysis of this compound Binding Affinity and Selectivity
The remarkable selectivity of this compound for MCL1 is quantitatively demonstrated by its binding affinities for various BCL-2 family proteins. These values, determined through rigorous biophysical assays, underscore the inhibitor's specificity.
| Protein | Binding Affinity (Kd, nM) | Assay Method | Reference |
| Human MCL1 | 0.19 | Surface Plasmon Resonance (SPR) | [3][4][5] |
| Human MCL1 | <1.2 (Ki) | Fluorescence Polarization (FP) | [6] |
| Human BCL-2 | No discernible binding | Fluorescence Polarization (FP) | [5] |
| Human BCL-xL | No discernible binding | Fluorescence Polarization (FP) | [5] |
| Mouse MCL1 | ~6-fold lower than human MCL1 | Not Specified | [5][7] |
The Structural Basis of this compound Selectivity: A Deep Dive
The high-resolution co-crystal structure of this compound in complex with MCL1 (PDB ID: 5LOF) provides a detailed snapshot of the molecular interactions that drive its potent and selective binding.[8][9][10] this compound nestles into the canonical BH3-binding groove of MCL1, a hydrophobic cleft formed by the BH1, BH2, and BH3 domains.[3][11]
Key Interactions between this compound and MCL1
The exceptional affinity of this compound for MCL1 is a result of a combination of specific hydrogen bonds and extensive hydrophobic interactions.
-
Carboxylate Moiety and Arginine 263: A critical interaction is the salt bridge formed between the carboxylate group of this compound and the conserved Arginine 263 (Arg263) residue within the MCL1 binding groove.[3][12] This strong electrostatic interaction acts as a crucial anchor point for the inhibitor.
-
Hydrophobic Pockets (P2 and P4): The aromatic scaffold of this compound is strategically positioned to engage with the hydrophobic pocket known as P2.[3] Furthermore, the terminal trifluoromethyl group of the inhibitor extends into another hydrophobic pocket, P4, which is shallower and wider in MCL1 compared to other BCL-2 family members.[3][13]
Structural Differences in the BH3-Binding Grooves of BCL-2 Family Proteins
The selectivity of this compound is largely attributed to the distinct topographical and electrostatic differences in the BH3-binding grooves of MCL1, BCL-2, and BCL-xL.
-
Shape and Size of the Binding Groove: The BH3-binding groove of MCL1 is wider and more open compared to the more constrained grooves of BCL-2 and BCL-xL.[14] This is partly due to the different orientations of the α3 and α4 helices that line the groove.[14]
-
Residue Variations: Key amino acid residues within the binding pockets differ between the BCL-2 family members. For instance, the residues lining the P4 pocket in MCL1 are distinct from those in BCL-2 and BCL-xL, contributing to the preferential binding of this compound. Specifically, residues such as Thr-266, His-224, and Val-220 in MCL1 are not conserved in BCL-2 and BCL-xL, creating a unique chemical environment that this compound exploits.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's binding characteristics.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., MCL1) is immobilized. The binding of an analyte (e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Typical Protocol for this compound-MCL1 Interaction:
-
Immobilization: Recombinant human MCL1 protein is typically immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of this compound concentrations are prepared in a suitable running buffer (e.g., HBS-EP buffer) and injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.
-
Principle: A small, fluorescently labeled peptide derived from a BH3 domain (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a large protein like MCL1 binds to the tracer, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the tracer from MCL1, causing a decrease in polarization.
-
Typical Protocol for this compound Competition Assay:
-
Reagents:
-
Recombinant human MCL1, BCL-2, and BCL-xL proteins.
-
A fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
This compound in a dilution series.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
-
Procedure:
-
A fixed concentration of MCL1 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.
-
Increasing concentrations of this compound are added to the wells of a microplate containing the pre-formed complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizing the Molecular Logic
The following diagrams illustrate the key pathways and structural relationships central to this compound's mechanism and selectivity.
Caption: this compound inhibits MCL1, leading to the release of pro-apoptotic proteins and subsequent apoptosis.
Caption: The structural features of this compound are complementary to the unique topology of the MCL1 binding groove.
Conclusion
The profound selectivity of this compound for MCL1 is a testament to the power of structure-based drug design. By exploiting the subtle yet significant differences in the topographies of the BH3-binding grooves among BCL-2 family members, this compound achieves a remarkable level of specificity. This detailed understanding of its binding mode not only provides a solid foundation for its ongoing clinical development but also offers a blueprint for the design of next-generation inhibitors targeting other challenging protein-protein interactions in cancer and other diseases. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field of apoptosis and drug discovery.
References
- 1. research.monash.edu [research.monash.edu]
- 2. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
S63845-Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms underlying the S63845-induced apoptotic pathway in cancer cells. This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common feature in various malignancies and is associated with tumor survival and resistance to conventional therapies. This compound represents a promising therapeutic strategy by directly targeting this critical survival protein.
Core Mechanism of Action
This compound selectively binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins, primarily BAX and BAK.[1][2] This disruption liberates BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4] Cytoplasmic cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[5] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell through the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity, cellular potency, and in vivo efficacy of this compound.
Table 1: Binding Affinity of this compound to BCL-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method |
| Human MCL-1 | 0.19 | Surface Plasmon Resonance (SPR) |
| Human BCL-2 | >10,000 | Not Specified |
| Human BCL-xL | >10,000 | Not Specified |
Data sourced from multiple studies, including Kotschy et al., 2016.[2][8]
Table 2: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | ~100 |
| U-2946 | Diffuse Large B-cell Lymphoma | ~100 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 250 - 750 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 40 - 80 |
| MV4-11 | Acute Myeloid Leukemia | 4 - 233 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~30 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can vary based on experimental conditions.[1][5][9][10]
Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Dosing Regimen | Outcome |
| H929 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 103% Tumor Growth Inhibition (TGI) |
| AMO1 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 114% TGI, 7/8 mice with complete regression |
| Eµ-Myc Lymphoma (immunocompetent) | 25 mg/kg, i.v., 5 days | 70% of mice cured |
| MV4-11 AML Xenograft | 12.5 mg/kg, i.v. | 86% TGI |
Data from Kotschy et al., 2016.[1]
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative assessment of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9][10]
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptotic proteins by western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MCL-1, anti-BAX, anti-BAK, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7][11]
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is for investigating the interaction between MCL-1 and pro-apoptotic proteins.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MCL-1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (e.g., anti-BAX, anti-BAK, anti-MCL-1)
Procedure:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MCL-1) for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the proteins of interest (e.g., BAX, BAK, and MCL-1).[12][13]
Cytochrome c Release Assay
This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Treated and untreated cells
-
Digitonin-based cell permeabilization buffer
-
Mitochondria isolation kit (optional, for more specific fractionation)
-
Antibodies for western blotting (anti-cytochrome c, anti-COX IV for mitochondrial fraction, anti-actin for cytosolic fraction)
Procedure:
-
Harvest cells and wash with cold PBS.
-
Gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction while keeping the mitochondria intact.
-
Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by centrifugation.
-
Alternatively, use a commercial mitochondria isolation kit for cleaner fractionation.
-
Analyze both the cytosolic and mitochondrial fractions by western blotting.
-
Probe the blot with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.
-
Use anti-COX IV as a marker for the mitochondrial fraction and anti-actin for the cytosolic fraction to ensure proper fractionation.[3][14][15]
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Recombinant Human BID Cytochrome c Release Assay: R&D Systems [rndsystems.com]
- 15. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
The Potent and Selective MCL-1 Inhibitor S63845: A Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research applications of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This compound has emerged as a valuable tool for investigating the role of MCL-1 in cancer and as a promising therapeutic candidate. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides representative experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
This compound selectively binds with high affinity to the BH3-binding groove of MCL-1, a key pro-survival protein often overexpressed in various cancers.[1][2][3] This binding displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, which are normally sequestered by MCL-1.[4][5][6] The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][2][7] this compound's high selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL minimizes off-target effects.[8]
Quantitative Data Summary
The following tables summarize the binding affinity and in vitro efficacy of this compound across various cancer cell lines.
Table 1: Binding Affinity of this compound to BCL-2 Family Proteins
| Protein | Binding Affinity (Kd or Ki, nM) | Method |
| Human MCL-1 | 0.19 | Surface Plasmon Resonance (SPR) |
| Human MCL-1 | <1.2 | Not Specified |
| Human BCL-2 | No discernible binding | Not Specified |
| Human BCL-xL | No discernible binding | Not Specified |
Data sourced from multiple studies.[1][2][8]
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | <0.1 |
| AMO1 | Multiple Myeloma | <0.1 |
| MM.1S | Multiple Myeloma | Moderately Sensitive (0.1 - 1) |
| KMS12-BM | Multiple Myeloma | Highly Sensitive (<0.1) |
| MV4-11 | Acute Myeloid Leukemia | 0.086 |
| HL-60 | Acute Myeloid Leukemia | ~0.1 |
| ML-1 | Acute Myeloid Leukemia | ~0.2 |
| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 |
| MAVER-1 | Mantle Cell Lymphoma | Moderately Sensitive (0.1 - 1) |
| RS4;11 | Leukemia | Sensitive |
| H146 | Small-cell Lung Carcinoma | Insensitive (>1) |
| HCT-116 | Colon Carcinoma | Moderately Sensitive (0.1 - 1) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.141 |
| HCC1143 | Triple-Negative Breast Cancer | 3.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >4 |
| Hs578t | Triple-Negative Breast Cancer | >4 |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from several sources.[2][5][6][9][10][11][12][13]
Key Experimental Protocols
Detailed methodologies for fundamental in vitro and in vivo assays involving this compound are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the indicated time (e.g., 4, 24, or 48 hours).[10][14]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x106 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][15]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[7]
Co-Immunoprecipitation (Co-IP) for MCL-1/BAK/BAX Interaction
This protocol assesses the disruption of protein-protein interactions by this compound.
-
Cell Lysis: Treat cells (e.g., HeLa cells transduced with Flag-MCL1) with this compound for 4 hours.[8] Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.[8]
-
Bead Binding: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with wash buffer (a less stringent version of the lysis buffer).
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against Flag, BAK, and BAX to detect the co-precipitated proteins.[8]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 H929 or MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) at a specified dose and schedule (e.g., 12.5 mg/kg or 25 mg/kg, daily for 5 days or weekly).[6][16] The vehicle can be a formulation of DMSO, PEG300, Tween80, and saline.[8]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or if signs of toxicity are observed, in accordance with institutional animal care and use guidelines.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound research.
This guide serves as a foundational resource for researchers initiating studies with this compound. The provided data and protocols, compiled from peer-reviewed literature, should be adapted and optimized for specific experimental contexts. As research on MCL-1 inhibition continues to evolve, this compound will undoubtedly remain a critical tool in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 5. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
- 16. biorxiv.org [biorxiv.org]
Understanding the On-Target Effects of S63845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] Overexpression of MCL1 is a common feature in various cancers and is associated with tumor progression and resistance to conventional therapies.[1][4] this compound was developed to specifically target the BH3-binding groove of MCL1, thereby neutralizing its pro-survival function and inducing apoptosis in cancer cells dependent on MCL1 for survival.[1][3][4] This technical guide provides an in-depth overview of the on-target effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Kd) | Binding Affinity (Ki) | Method | Species | Reference |
| MCL1 | 0.19 nM | <1.2 nM | Not Specified | Human | [2][3][5] |
| BCL-2 | No discernible binding | Not Specified | Not Specified | Human | [2][3] |
| BCL-XL | No discernible binding | Not Specified | Not Specified | Human | [2][3] |
| MCL1 | ~6-fold lower affinity than human | Not Specified | Not Specified | Mouse | [3][6] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| H929 | Multiple Myeloma | <0.1 µM | [1] |
| U-2946 | B-cell Lymphoma | ~100 nM | [7] |
| AMO1 | Multiple Myeloma | <0.1 µM | [1] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 4–233 nM | [1][2] |
| Various Lymphoma & CML Cell Lines (Sensitive) | Lymphoma & Chronic Myeloid Leukemia | <0.1 µM | [1] |
| Various Lymphoma & CML Cell Lines (Moderately Sensitive) | Lymphoma & Chronic Myeloid Leukemia | 0.1 µM < IC50 < 1 µM | [1] |
| Various Lymphoma & CML Cell Lines (Insensitive) | Lymphoma & Chronic Myeloid Leukemia | >1 µM | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose & Schedule | Key Outcome | Reference |
| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | TGImax: 114%; Complete regression in 7/8 mice at 100 days | [1] |
| H929 | Multiple Myeloma | 25 mg/kg, i.v. | TGImax: 103% | [1] |
| MV4-11 | Acute Myeloid Leukemia | 12.5 mg/kg, i.v. | TGImax: 86% | [1] |
| Eµ-Myc | Mouse Lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice | [1] |
TGImax: Maximum Tumor Growth Inhibition
Signaling Pathway
The primary on-target effect of this compound is the direct inhibition of MCL1, a key regulator of the intrinsic apoptotic pathway.
Experimental Protocols
Co-Immunoprecipitation to Demonstrate Disruption of MCL1-BAK/BAX Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between MCL1 and the pro-apoptotic proteins BAX and BAK.
Materials:
-
HeLa cells (or other suitable cell line expressing target proteins)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-MCL1, anti-BAX, anti-BAK, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MCL1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-BAX and anti-BAK antibodies to detect co-immunoprecipitated proteins. Probe a separate blot with anti-MCL1 to confirm successful immunoprecipitation.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., H929)
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) and then treat with a dose-range of this compound or DMSO for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
This compound is a highly specific and potent inhibitor of MCL1 that exerts its on-target effects by disrupting the sequestration of pro-apoptotic proteins BAX and BAK, leading to the initiation of the mitochondrial apoptotic pathway.[1][8] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The robust anti-tumor activity observed in both in vitro and in vivo models underscores the therapeutic potential of targeting MCL1 with this compound in a variety of malignancies.[1][8] Further investigation into biomarkers of response and resistance will be crucial for the clinical translation of this promising therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
S63845: A Technical Guide to its Impact on BCL-2 Family Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of S63845, a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). We will explore its mechanism of action, its specific effects on the intricate network of BCL-2 family protein interactions, and the experimental methodologies used to elucidate these effects.
Introduction: Targeting Apoptotic Evasion in Cancer
The BCL-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival (e.g., MCL-1, BCL-2, BCL-XL) and pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) members dictates a cell's fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[1] These proteins sequester pro-apoptotic "effector" proteins (BAX, BAK) and "sensitizer/activator" BH3-only proteins (BIM, PUMA, NOXA), preventing the mitochondrial outer membrane permeabilization (MOMP) required for apoptosis.[1][2]
This compound was developed as a BH3 mimetic, a class of drugs designed to mimic the BH3 domain of pro-apoptotic proteins. It specifically binds to the BH3-binding groove of MCL-1, disrupting its ability to sequester its pro-apoptotic binding partners.[3][4][5] This action restores the apoptotic signaling cascade, making this compound a promising therapeutic agent in various hematological and solid tumors that exhibit MCL-1 dependency.[3][6]
Mechanism of Action: Unleashing the Apoptotic Effectors
This compound functions as a direct and selective antagonist of MCL-1. Its primary mechanism involves the competitive displacement of pro-apoptotic proteins from the BH3-binding pocket of MCL-1.[3][7][8] This leads to a cascade of events culminating in programmed cell death:
-
Disruption of MCL-1 Complexes: this compound binds with sub-nanomolar affinity to MCL-1, displacing bound pro-apoptotic proteins such as BAK, BAX, BIM, and NOXA.[3][7][9][10]
-
Liberation of Pro-Apoptotic Proteins: Once liberated, activator BH3-only proteins like BIM are free to directly activate the effector proteins BAX and BAK.[1] Concurrently, the release of BAX and BAK from MCL-1 sequestration increases their available pool for activation.
-
BAX/BAK Activation and Oligomerization: Activated BAX and BAK undergo conformational changes, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[6][11][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores, a point of no return in the apoptotic pathway, allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[7][13]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of executioner caspases, leading to the systematic dismantling of the cell.[7][9]
This entire process is critically dependent on the presence of BAX and/or BAK, confirming the on-target activity of this compound through the mitochondrial apoptotic pathway.[3][6][14]
References
- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. researchgate.net [researchgate.net]
- 5. ChemGood [chemgood.com]
- 6. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]
- 7. apexbt.com [apexbt.com]
- 8. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
S63845: In Vitro Protocols for Hematological Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common mechanism of resistance to apoptosis in various hematological malignancies, making it a compelling therapeutic target. This compound binds to the BH3-binding groove of MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[4][5] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in cancer cell death.[1][2][4] These application notes provide detailed in vitro protocols for evaluating the efficacy and mechanism of action of this compound in hematological cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of human hematological cancer cell lines after a 48-hour treatment period. Sensitivity is categorized as follows: Sensitive (IC50 < 0.1 µM), Moderately Sensitive (0.1 µM < IC50 < 1 µM), and Insensitive (IC50 > 1 µM).
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Cytogenetic Abnormalities | p53 Status |
| H929 | Multiple Myeloma | < 0.1 | Sensitive | t(4;14) | Mutated |
| AMO1 | Multiple Myeloma | < 0.1 | Sensitive | t(11;14) | Wild Type |
| KMS-12-PE | Multiple Myeloma | < 0.1 | Sensitive | t(11;14) | Wild Type |
| U-2946 | Lymphoma | ~0.1 | Moderately Sensitive | Not Specified | Not Specified |
| MAVER-1 | Lymphoma | > 1 | Insensitive | Not Specified | Not Specified |
| K562 | Chronic Myeloid Leukemia | > 1 | Insensitive | t(9;22) | Wild Type |
| Eµ-Myc (Mouse) | Lymphoma | 0.161 - 0.282 | Moderately Sensitive | Not Applicable | Not Applicable |
Data compiled from Kotschy, A. et al. Nature 2016 and other sources.[4][6]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of S63845 in Multiple Myeloma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of S63845, a selective MCL-1 inhibitor, in multiple myeloma (MM) cell lines. This compound has demonstrated potent and selective activity against cancer cells dependent on Myeloid Cell Leukemia 1 (MCL-1) for survival, making it a promising therapeutic agent for multiple myeloma.[1][2]
Introduction to this compound in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these malignant cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins from the BCL-2 family, such as MCL-1.[3] this compound is a small molecule that binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1][4][5] This disruption triggers the mitochondrial apoptotic pathway, leading to cancer cell death.[1][4] Preclinical studies have shown that this compound is effective in various cancer models, including multiple myeloma.[1][5]
Data Presentation: this compound IC50 in Multiple Myeloma Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human multiple myeloma cell lines, providing a comparative view of its potency across different genetic backgrounds.
| Cell Line | IC50 (µM) | Sensitivity Level |
| H929 | ~0.1 | Highly Sensitive |
| AMO1 | <0.1 | Highly Sensitive |
| MM.1S | Moderately Sensitive (0.1 < IC50 < 1) | Moderately Sensitive |
| RPMI-8226 | Moderately Sensitive (0.1 < IC50 < 1) | Moderately Sensitive |
| U266 | Moderately Sensitive (0.1 < IC50 < 1) | Moderately Sensitive |
| KMS-12-PE | Insensitive (>1) | Insensitive |
| General Panel | ||
| 17 out of 25 tested cell lines | < 0.1 | Highly Sensitive[6] |
| 6 out of 25 tested cell lines | 0.1 - 1 | Moderately Sensitive[6] |
| 2 out of 25 tested cell lines | > 1 | Insensitive[6] |
Signaling Pathway of this compound in Multiple Myeloma
This compound acts as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1. In multiple myeloma cells, MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. By binding to the BH3 groove of MCL-1, this compound displaces BAX and BAK, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The bone marrow microenvironment can influence MCL-1 expression through cytokines like IL-6, potentially impacting the sensitivity of myeloma cells to this compound.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Protocols: IC50 Determination
This protocol outlines the determination of the IC50 of this compound in multiple myeloma cell lines using a standard cell viability assay, such as the MTT or MTS assay.
Materials:
-
Multiple myeloma cell lines (e.g., H929, AMO1, MM.1S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term use.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine the cell density.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
-
Incubate the plates for 24 hours to allow cells to attach and stabilize (for adherent lines) or acclimate (for suspension lines).
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in culture medium. A common starting range is from 10 µM down to 0.001 µM in half-log or two-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully add 100 µL of the diluted this compound solutions or control solutions to the appropriate wells.
-
Incubate the plates for a predetermined time, typically 48 or 72 hours.
-
-
Cell Viability Assay (MTT/MTS):
-
After the incubation period, add 20 µL of MTT or MTS reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by viable cells.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for IC50 determination of this compound.
References
- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. Stroma-Mediated Resistance to this compound and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V Assay with S63845 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by the selective MCL-1 inhibitor, S63845, using the Annexin V assay. The combination of this compound treatment and Annexin V staining allows for the quantitative analysis of programmed cell death, a critical aspect of cancer research and drug development.
Introduction
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Myeloid Cell Leukemia 1 (MCL-1) often being overexpressed in cancer cells, promoting their survival.[1][2][3]
This compound is a potent and selective small molecule inhibitor of MCL-1.[1][4] By binding to the BH3-binding groove of MCL-1, this compound disrupts the interaction of MCL-1 with pro-apoptotic proteins like BAX and BAK.[1][4][5] This leads to the activation of the mitochondrial apoptotic pathway, resulting in caspase activation and ultimately, cell death.[1][2][3][4]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, for detection by flow cytometry. By co-staining with a viability dye like Propidium Iodide (PI), which is excluded by live cells with intact membranes, it is possible to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6]
This document provides a comprehensive protocol for inducing apoptosis with this compound and subsequently performing an Annexin V assay to quantify the apoptotic cell population.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the this compound treatment and subsequent Annexin V assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Selleck Chemicals | S8370 |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |
| (Contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer) | ||
| Cell Culture Medium (appropriate for your cell line) | Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Varies |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA (for adherent cells) | Thermo Fisher Scientific | 25200056 |
| DMSO (for this compound stock solution) | Sigma-Aldrich | D2650 |
Equipment
-
Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Micropipettes
-
Sterile cell culture plates (e.g., 6-well or 12-well plates)
-
Flow cytometry tubes
Protocol
Part 1: this compound Treatment
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 - 1 x 10⁶ cells/mL in a 6-well plate.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time. The incubation time for apoptosis induction can vary between cell lines (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended to determine the optimal incubation period.
-
Part 2: Annexin V Staining
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Carefully collect the culture medium (which contains apoptotic cells that have detached) into a flow cytometry tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing:
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge and discard the supernatant.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer. The recommended cell concentration is 1-5 x 10⁶ cells/mL.[7]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[8]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Data Presentation
The data obtained from the flow cytometer can be summarized in the following table. This allows for a clear comparison of the effects of different this compound concentrations at a specific time point.
Table 1: Percentage of Apoptotic Cells after this compound Treatment
| Treatment | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | |||
| This compound (10 nM) | |||
| This compound (100 nM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., Staurosporine) |
Experimental Workflow
Caption: Workflow for this compound treatment followed by Annexin V staining and analysis.
Conclusion
This protocol provides a robust framework for assessing this compound-induced apoptosis using the Annexin V assay. By carefully optimizing treatment conditions and following the detailed staining procedure, researchers can obtain reliable and quantifiable data on the apoptotic response of cancer cells to MCL-1 inhibition. This is essential for the preclinical evaluation of this compound and other BH3 mimetics in drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. The MCL1 inhibitor this compound is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 3. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes: Detection of PARP Cleavage as a Biomarker for S63845-Induced Apoptosis
Introduction
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[2] In many cancers, including multiple myeloma, leukemia, and lymphoma, MCL-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[1] this compound binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][3] This leads to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][4]
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[5][6] During apoptosis, activated executioner caspases, primarily caspase-3 and caspase-7, cleave PARP into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[7][8] This cleavage inactivates PARP, preventing DNA repair and facilitating chromatin condensation and DNA fragmentation.[7] The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method for confirming the induction of apoptosis in response to therapeutic agents like this compound.[2][3] These application notes provide a detailed protocol for utilizing Western blotting to monitor PARP cleavage in cancer cell lines treated with this compound.
Signaling Pathway of this compound-Induced PARP Cleavage
The mechanism of action for this compound involves the direct inhibition of MCL-1, which unleashes the pro-apoptotic BAX and BAK proteins. This initiates a cascade of events within the mitochondrial pathway of apoptosis, leading to the execution phase where PARP is cleaved.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]
- 3. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dual Targeting of BCL-2 and MCL-1 with Venetoclax and S63845 Shows Synergistic Anti-Leukemic Activity in Acute Myeloid Leukemia
A promising therapeutic strategy for Acute Myeloid Leukemia (AML) involves the combination of venetoclax, a BCL-2 inhibitor, and S63845, a specific MCL-1 inhibitor. This dual-targeting approach has demonstrated strong synergistic effects in inducing apoptosis in AML cells, including those resistant to venetoclax monotherapy. The combination effectively overcomes resistance mechanisms, offering a potential new avenue for treating this aggressive hematologic malignancy.
The rationale for this combination therapy lies in the co-dependence of AML cells on multiple anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. While venetoclax effectively inhibits BCL-2, many AML cells can evade apoptosis by upregulating Myeloid Cell Leukemia 1 (MCL-1), another key pro-survival protein.[1][2] this compound specifically targets MCL-1, and by combining it with venetoclax, both major survival pathways are blocked, leading to a potent and synergistic induction of programmed cell death.[1][3]
This combination has shown efficacy even when MCL-1 expression is relatively low compared to BCL-2.[1] Furthermore, the synergistic effect is maintained in the presence of the bone marrow microenvironment, which is known to confer resistance to BCL-2 inhibition.[1] Studies have shown that this combination is effective in both AML cell lines and primary patient samples, highlighting its potential clinical relevance.[1][4]
Mechanism of Action: A Two-Pronged Attack on AML Survival
The synergistic effect of this compound and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins. BCL-2 and MCL-1 are responsible for sequestering pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway.
Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that can then be neutralized by MCL-1.[5][6] Conversely, this compound inhibits MCL-1, leaving the cells vulnerable to any remaining BCL-2 activity.[3][6] By simultaneously inhibiting both BCL-2 and MCL-1, the pro-apoptotic signals overwhelm the cell's survival capacity, leading to the activation of BAX/BAK and subsequent apoptosis.[3][6]
Caption: Mechanism of synergistic apoptosis induction by venetoclax and this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and venetoclax in AML.
Table 1: In Vitro Efficacy of this compound and Venetoclax in AML Cell Lines
| Cell Line | Drug(s) | Concentration | Effect |
| MOLM-13 | Venetoclax | Increasing concentrations | Sensitive, IC50 <0.1 μM[7][8] |
| MOLM-13 (Venetoclax-resistant) | This compound | Not specified | Sensitive |
| MV-4-11 | Venetoclax | Increasing concentrations | Sensitive, IC50 <0.1 μM[7][8] |
| Kasumi-1 | Venetoclax | Increasing concentrations | Intermediate resistance, IC50 5.4–6.8 μM[7] |
| OCI-AML3 | Venetoclax | Increasing concentrations | Resistant, IC50 11–42 μM[7] |
| Primary AML cells (n=21) | Venetoclax | 100 nM | Increased Cytochrome C release[4] |
| Primary AML cells (n=21) | This compound | 50 nM | Increased Cytochrome C release[4] |
| Primary AML cells (n=21) | Venetoclax + this compound | 100 nM + 50 nM | Synergistic increase in Cytochrome C release[4] |
Table 2: In Vitro Apoptosis Induction in Primary AML Samples
| Population | Treatment | Outcome |
| Bulk AML cells (n=21) | Venetoclax (100 nM) or this compound (50 nM) or Combination | Combination treatment showed synergistic induction of apoptosis (measured by Cytochrome C release) after 4 hours.[4] |
| Leukemic Stem Cell (LSC) population (n=13) | Venetoclax (100 nM) or this compound (50 nM) or Combination | Combination treatment showed synergistic induction of apoptosis (measured by Cytochrome C release) after 4 hours.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the this compound and venetoclax combination therapy.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and venetoclax, alone and in combination, on AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11, Kasumi-1, OCI-AML3)
-
Primary AML patient samples
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and venetoclax
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.[7] For primary AML cells, a higher density may be required.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and venetoclax, both as single agents and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Viability Measurement (MTT Assay):
-
Viability Measurement (CellTiter-Glo® Assay):
-
Follow the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Synergy can be assessed using the Bliss Independence model or other synergy analysis software.[4]
Caption: Workflow for the cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound and venetoclax.
Materials:
-
AML cell lines or primary AML samples
-
This compound and venetoclax
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates and treat with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).
Caption: Workflow for the apoptosis assay.
Protocol 3: Western Blotting
Objective: To assess the expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL) in AML cells.[1]
Materials:
-
AML cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies against BCL-2, MCL-1, BCL-XL, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse AML cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Correlate the expression levels of BCL-2 family proteins with the sensitivity of the cells to this compound and venetoclax.
Conclusion and Future Directions
The combination of this compound and venetoclax represents a highly promising therapeutic strategy for AML. The strong synergistic induction of apoptosis, even in resistant and challenging contexts, provides a solid rationale for its clinical development. Further research, including in vivo studies and clinical trials, is warranted to fully evaluate the safety and efficacy of this combination in AML patients.[1][9][10][11][12] The protocols and data presented here offer a valuable resource for researchers and drug development professionals working to advance this and other novel combination therapies for AML.
References
- 1. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. researchgate.net [researchgate.net]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax triggers sublethal apoptotic signaling in venetoclax-resistant acute myeloid leukemia cells and induces vulnerability to PARP inhibition and azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying MCL1-Dependent Cancers Using S63845
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective MCL1 inhibitor, S63845, in the investigation of MCL1-dependent cancers. This document outlines the mechanism of action of this compound, summarizes its efficacy across various cancer models, and provides detailed protocols for key in vitro and in vivo experiments.
Introduction to this compound
This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins and is a critical regulator of the intrinsic apoptotic pathway.[1] Overexpression of MCL1 is a common feature in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to therapies. This compound binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1] This leads to the activation of the mitochondrial apoptotic pathway, resulting in cancer cell death.[1]
Mechanism of Action
This compound acts as a BH3 mimetic, specifically targeting the BH3-binding groove of MCL1.[1] By occupying this groove, this compound displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, that are normally sequestered by MCL1. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
References
Application Notes and Protocols for S63845 Treatment in In Vivo Lymphoma Models
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key survival mechanism for various cancer cells, including those in hematological malignancies like lymphoma, and contributes to resistance against conventional cancer therapies. S63845 is a highly potent and selective small-molecule inhibitor of MCL-1.[1][2][3] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering the intrinsic apoptotic pathway.[1][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo lymphoma models, summarizing efficacy data and detailing experimental protocols for its administration and evaluation.
Mechanism of Action
This compound selectively binds to MCL-1, disrupting its interaction with pro-apoptotic effector proteins BAX and BAK.[4][5][6] This frees BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[2][4][5] The sensitivity of lymphoma cells to this compound is often correlated with their dependence on MCL-1 for survival.[7][8] In some lymphoma subtypes, such as BCL2-negative diffuse large B-cell lymphomas (DLBCL) and the majority of Burkitt lymphomas, there is a strong dependence on MCL-1, making them particularly susceptible to this compound monotherapy.[7][8]
Data Presentation
In Vitro Potency of this compound in Lymphoma Cell Lines
| Cell Line Type | Number of Lines Tested | Sensitive/Highly Sensitive | Criteria for Sensitivity | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | 13 | 8 (61.5%) | >50% cell death at 1 or 0.1 µmol/L after 24h | [7] |
| Burkitt Lymphoma | 5 | 4 (80%) | >50% cell death at 1 or 0.1 µmol/L after 24h | [7] |
| Multiple Myeloma | 25 | 17 (68%) | IC50 < 0.1 µM | [4] |
| Acute Myeloid Leukemia (AML) | 8 | 8 (100%) | IC50 = 4-233 nM | [9][10] |
In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Mouse Model | Lymphoma Type | Dose and Schedule | Key Outcome | Reference |
| Immunocompromised mice | Human Multiple Myeloma (AMO1 xenograft) | 25 mg/kg, i.v. | Complete regression in 7 of 8 mice | [9][10] |
| Immunocompromised mice | Human Multiple Myeloma (H929 xenograft) | Not specified | 103% Tumor Growth Inhibition (TGI) | [9][10] |
| C57BL/6 mice | Eµ-Myc mouse lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice | [9] |
| Patient-Derived Xenografts (PDX) | B-cell Non-Hodgkin Lymphoma (B-NHL) | Not specified | Well tolerated | [7][8] |
| Patient-Derived Xenografts (PDX) | T-cell Lymphoma (TCL) | 100 mg/kg, i.v., weekly | Markedly improved survival | [11] |
Experimental Protocols
A generalized workflow for evaluating this compound in a lymphoma xenograft model is presented below.
Protocol 1: Formulation and Administration of this compound
This protocol outlines the preparation of this compound for intravenous administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile water or saline
-
Sterile tubes and syringes
Procedure:
-
Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.[2]
-
Vehicle Preparation: The final vehicle composition often consists of components like PEG300, Tween80, and water to ensure solubility and stability. A common vehicle might be 10% DMSO, 40% PEG300, 5% Tween80, and 45% water.
-
Final Formulation (Example for 1 mL): a. To 400 µL of PEG300, add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix until clear.[2] b. Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.[2] c. Add 500 µL of sterile water or saline to reach the final volume of 1 mL. The final concentration of this compound will be 5 mg/mL.[2] d. The mixed solution should be used immediately for optimal results.[2]
-
Administration: a. Weigh each mouse to calculate the precise injection volume based on the desired dose (e.g., 25 mg/kg). b. Administer the formulation as an intravenous (IV) bolus injection, typically via the tail vein.[2][12] In cases of damaged veins, intraperitoneal administration may be considered.[8]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Lymphoma Xenograft Model
This protocol details a typical efficacy study from tumor implantation to endpoint analysis.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Lymphoma cell line of interest
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Digital calipers
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: a. Harvest lymphoma cells during their logarithmic growth phase. b. Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel to promote tumor formation. c. Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring length and width with digital calipers at regular intervals (e.g., twice weekly).[12] b. Calculate tumor volume using the formula: (Length × Width²) / 2 or π/6 × length × width × height.[8] c. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[6]
-
Treatment: a. Administer the this compound formulation or vehicle control to the respective groups according to the planned dosing schedule (e.g., 25 mg/kg, i.v., daily for 5 days).[9] b. Monitor animal health and body weight throughout the study to assess toxicity.[12] Significant weight loss was not observed in some studies.[2]
-
Endpoint Analysis: a. Continue to measure tumor volume regularly. b. The study may be terminated when tumors in the control group reach a predetermined maximum size.[8] c. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy. d. At the end of the study, tumors can be harvested for pharmacodynamic analysis.[6][12]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines methods to confirm the on-target activity of this compound in vivo.
Materials:
-
Tumor tissue harvested from treated and control mice
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-MCL-1, anti-BIM)
-
Co-immunoprecipitation reagents
Procedure:
-
Sample Collection: a. In a satellite group of tumor-bearing mice, administer a single dose of this compound. b. Euthanize mice at various time points post-dose (e.g., 2h, 6h, 24h) and harvest tumors.[6]
-
Apoptosis Induction Analysis (Western Blot): a. Prepare protein lysates from the harvested tumor tissue. b. Perform Western blotting to detect markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[6] An increase in these markers in the this compound-treated group compared to the vehicle control indicates apoptosis induction.
-
Target Engagement Analysis (Co-Immunoprecipitation): a. Use tumor lysates to perform co-immunoprecipitation (Co-IP) with an anti-MCL-1 antibody.[6] b. Analyze the immunoprecipitates by Western blotting for associated pro-apoptotic proteins like BIM. c. A reduction in the amount of BIM co-immunoprecipitated with MCL-1 in this compound-treated samples demonstrates that the drug has successfully disrupted the MCL-1/BIM complex, confirming target engagement.[6]
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical lymphoma models.[4][5] Its efficacy is particularly pronounced in lymphomas dependent on MCL-1 for survival.[7] The protocols outlined above provide a framework for researchers to effectively evaluate the in vivo therapeutic potential of this compound, from initial formulation and administration to the assessment of efficacy and on-target activity. These methods are crucial for advancing the preclinical development of MCL-1 inhibitors for the treatment of lymphoma.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by the MCL-1 Inhibitor S63845
Audience: Researchers, scientists, and drug development professionals.
Introduction
S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is overexpressed in a variety of cancers and plays a crucial role in tumor cell survival and resistance to therapy.[1][5] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAX and BAK.[1][3] This leads to the activation of the intrinsic, BAX/BAK-dependent mitochondrial apoptosis pathway, ultimately resulting in programmed cell death.[1][3][6]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the induction of apoptosis by this compound.[7][8][9][10] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
This compound Signaling Pathway in Apoptosis
Caption: this compound inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Data Presentation: this compound Efficacy in Various Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound in inducing apoptosis and inhibiting cell viability across a range of cancer cell lines.
Table 1: IC50 Values of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines [11]
| Cell Line | IC50 (nM) |
| MOLT-3 | 10 |
| RPMI-8402 | 10 |
| HPB-ALL | < 1000 |
| Loucy | < 1000 |
Table 2: Apoptosis Induction by this compound in MCL-1 Dependent Cell Lines [7]
| Cell Line | Treatment | Incubation Time | % Apoptotic Cells |
| H929 | This compound (~100 nM) | 4 hours | Concentration-dependent increase |
| U-2946 | This compound (~100 nM) | 4 hours | Concentration-dependent increase |
Table 3: Sensitivity of Multiple Myeloma Cell Lines to this compound [5]
| Sensitivity Category | IC50 Range (µM) | Number of Cell Lines |
| Highly Sensitive | < 0.1 | 17 out of 25 |
| Moderately Sensitive | 0.1 - 1.0 | 6 out of 25 |
| Insensitive | > 1.0 | 2 out of 25 |
Table 4: Synergistic Apoptosis Induction with this compound and Cisplatin in Triple-Negative Breast Cancer (TNBC) Cells [12]
| Cell Line | Treatment | % Early Apoptotic Cells |
| MDA-MB-468 | Control | - |
| MDA-MB-468 | Cisplatin | 4.1% |
| MDA-MB-468 | This compound | 21.8% |
| MDA-MB-468 | Cisplatin + this compound | 33.8% |
Experimental Protocol: Flow Cytometry Analysis of Apoptosis with this compound
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using Annexin V and Propidium Iodide staining.
Materials
-
This compound (appropriate stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for this compound-induced apoptosis analysis by flow cytometry.
Detailed Methodology
-
Cell Seeding:
-
Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include the following controls:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound)
-
Positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine)
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a predetermined time (e.g., 4, 24, or 48 hours). The optimal incubation time may vary depending on the cell line and this compound concentration.
-
-
Cell Harvesting and Staining:
-
For adherent cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a collection tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
For suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and aspiration steps.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent different cell populations:
-
Lower Left (Annexin V- / PI-): Live, viable cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity due to mechanical stress).
The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by this compound.
Conclusion
The selective MCL-1 inhibitor this compound is a powerful tool for inducing apoptosis in MCL-1-dependent cancer cells. The combination of this compound treatment with Annexin V and Propidium Iodide staining followed by flow cytometry provides a robust and quantitative method for evaluating its pro-apoptotic efficacy. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of cancer biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. kumc.edu [kumc.edu]
- 11. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer [mdpi.com]
Troubleshooting & Optimization
S63845 Technical Support Center: DMSO Solubility and Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing S63845 stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to have good solubility. Concentrations ranging from 30 mg/mL to as high as 100 mg/mL have been reported.[1][2] For practical purposes, preparing a stock solution in the range of 33-54 mg/mL is a reliable starting point.[3][4] Always refer to the manufacturer's product data sheet for specific lot information.
Q2: How should I store the this compound powder and my DMSO stock solution?
A2: Solid this compound powder should be stored at -20°C for long-term stability.[3] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6][7] For storage up to a month, -20°C is acceptable; for longer periods (6 months or more), -80°C is recommended.[6][8][9] It is also advisable to protect the stock solution from light.[6][8][9]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can try gentle warming and sonication.[10] Warm the solution at 37°C for approximately 10 minutes and/or use an ultrasonic bath for a short period.[5] These methods can help break down any precipitates and facilitate dissolution.
Q4: Why might the solubility of this compound be lower than what is stated on the datasheet?
A4: A common reason for reduced solubility is the use of DMSO that has absorbed moisture.[1] DMSO is hygroscopic and can readily absorb water from the atmosphere, which can negatively impact the solubility of many compounds. Always use fresh, anhydrous, research-grade DMSO for the best results.[1]
Q5: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[7] Many researchers aim for a final concentration of 0.1% or less, as higher concentrations can affect cellular functions.[11]
Data Summary
This compound Solubility in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| APExBIO | ≥41.45 | ≥50.0 | - |
| Selleck Chemicals | 100 | 120.58 | Recommends using fresh DMSO.[1] |
| TargetMol | 33.33 | 40.19 | Sonication is recommended.[3] |
| MedChemExpress | 33.33 | 40.19 | Requires ultrasonic.[8] |
| Cayman Chemical | 30 | 36.18 | - |
| MedKoo Biosciences | 54.44 | 65.65 | - |
| MedChemExpress (Isomer) | 300 | 361.77 | For the (S,R)-isomer.[9] |
Molecular Weight of this compound is 829.26 g/mol .[5][8]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a commonly used 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weighing (Optional but Recommended): If starting from a larger amount of powder, accurately weigh out the desired mass of this compound in a sterile tube. For example, to make 1 mL of a 10 mM solution, you would need 8.29 mg of this compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (829.26 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 8.29 mg
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock from 1 mg of this compound, you would add 120.6 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, follow the troubleshooting steps below.
-
Troubleshooting Dissolution:
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6+ months).[6][8][9] This prevents degradation from multiple freeze-thaw cycles.[7]
Visual Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetechindia.com [lifetechindia.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting S63845 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges associated with S63845 resistance in cancer cell lines.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with the MCL-1 inhibitor, this compound.
1. My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can stem from several factors, ranging from intrinsic resistance of the cell line to experimental variables.
-
Intrinsic Resistance:
-
Low MCL-1 Dependence: The cell line may not rely on MCL-1 for survival. Overexpression of other anti-apoptotic proteins like BCL-2 or BCL-xL can compensate for MCL-1 inhibition.
-
High Expression of Compensatory Proteins: High basal levels of BCL-2 or BCL-xL can sequester pro-apoptotic proteins released upon MCL-1 inhibition, thus preventing apoptosis.[1]
-
Presence of MCL-1 Splice Variants: The pro-apoptotic short isoform of MCL-1 (MCL-1S) may be expressed, influencing the overall response to MCL-1 inhibition.[2]
-
Defects in the Apoptotic Machinery: The cell line may have mutations or deletions in essential apoptotic proteins like BAX or BAK, rendering them resistant to apoptosis induction.
-
-
Experimental Issues:
-
Suboptimal Drug Concentration: The concentration of this compound used may be too low to effectively inhibit MCL-1. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Incorrect Drug Handling and Storage: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with drug activity.
-
2. How can I confirm that my this compound is active?
To ensure your this compound is active and your experimental setup is valid, consider the following controls:
-
Positive Control Cell Line: Use a cell line known to be sensitive to this compound, such as H929 (multiple myeloma) or MOLM-13 (acute myeloid leukemia). These cell lines have demonstrated high sensitivity to this compound in multiple studies.
-
Negative Control Cell Line: Employ a cell line known to be resistant to this compound, such as those with high BCL-2 expression like some DLBCL cell lines, or cells with known BAK/BAX deficiency.[1][4]
-
Inactive Isomer Control: Use the (S,R)-S63845 isomer as a negative control in your experiments to confirm that the observed effects are specific to the active compound.[5]
3. My previously sensitive cell line has developed resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound is a common observation. The primary mechanisms include:
-
Upregulation of Compensatory Anti-Apoptotic Proteins: Resistant cells often upregulate the expression of BCL-2 or BCL-xL to counteract the inhibition of MCL-1.[4]
-
Increased MCL-1 Expression: In some cases, resistant cells may further increase the expression of MCL-1.[6]
-
Activation of Pro-Survival Signaling Pathways: The MAPK/ERK pathway can be activated in resistant cells, leading to the stabilization of MCL-1 and promotion of cell survival.
4. How can I investigate the mechanism of resistance in my cell line?
-
Western Blotting: Analyze the protein expression levels of BCL-2 family members (MCL-1, BCL-2, BCL-xL, BAX, BAK, BIM) in your sensitive and resistant cell lines.
-
Co-immunoprecipitation: Assess the binding partners of MCL-1 before and after this compound treatment to understand the dynamics of protein interactions.
-
Phospho-protein Analysis: Investigate the activation status of signaling pathways like MAPK/ERK by probing for phosphorylated forms of key proteins (e.g., p-ERK).
5. How can I overcome this compound resistance?
-
Combination Therapy: Combining this compound with inhibitors of other anti-apoptotic proteins, such as the BCL-2 inhibitor Venetoclax (ABT-199), has shown synergistic effects in overcoming resistance.
-
Targeting Upstream Signaling: If the MAPK/ERK pathway is activated, combining this compound with a MEK or ERK inhibitor may restore sensitivity.
-
Chemotherapy Combination: this compound has been shown to synergize with chemotherapeutic agents like cisplatin in certain cancer types.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[6] It binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in cancer cell death.[6][8]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity, anhydrous DMSO. Sonication may be required to fully dissolve the compound.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3][5] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Q3: What are the expected morphological and biochemical changes in cells undergoing apoptosis after this compound treatment?
A3: Cells treated with this compound that are undergoing apoptosis will exhibit characteristic changes, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. Biochemically, you can observe the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, activation of caspases (e.g., caspase-3, -7, -9), and cleavage of PARP.
Q4: Does this compound affect the expression level of MCL-1 protein?
A4: Interestingly, treatment with this compound has been shown to increase the protein level of MCL-1 in some cell lines.[9][10] This is thought to be due to the stabilization of the MCL-1 protein when the inhibitor is bound, protecting it from degradation. This does not, however, negate its inhibitory function.
Data Tables
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Sensitivity Status | Reference |
| H929 | Multiple Myeloma | ~100 nM | Sensitive | [8] |
| MOLM-13 | Acute Myeloid Leukemia | 4-100 nM | Sensitive | [11] |
| OPM2 | Multiple Myeloma | <100 nM | Sensitive | |
| KMS12-BM | Multiple Myeloma | <100 nM | Sensitive | |
| HH | Cutaneous T-Cell Lymphoma | <1 µM | Sensitive | [12] |
| HuT-78 | Cutaneous T-Cell Lymphoma | <1 µM | Sensitive | [12] |
| OPM2-S63845 | Multiple Myeloma | >1 µM | Resistant | |
| KMS12BM-S63845 | Multiple Myeloma | >1 µM | Resistant | |
| MyLa | Cutaneous T-Cell Lymphoma | >1 µM | Resistant | [12] |
| SeAx | Cutaneous T-Cell Lymphoma | >1 µM | Resistant | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >4 µM | Resistant | [7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for BCL-2 Family Proteins
This protocol provides a general guideline for analyzing the expression of MCL-1, BCL-2, and BCL-xL.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2 for recommendations)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Antibody (Company, Catalog #) |
| MCL-1 | Cell Signaling Technology, #4572; R&D Systems, MAB828; Proteintech, 16225-1-AP |
| BCL-2 | Cell Signaling Technology, #2872 (Human Specific); R&D Systems, MAB8272; Abcam, ab238041 |
| BCL-xL | Cell Signaling Technology, #2762; R&D Systems, MAB894; Abcam, ab98143 |
| Loading Control | Beta-actin, GAPDH, or Vinculin |
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to a loading control.
Visualized Pathways and Workflows
Signaling Pathway of this compound Action and Resistance
Caption: this compound inhibits MCL-1, leading to apoptosis. Resistance can arise from BCL-2/xL upregulation or ERK pathway activation.
Experimental Workflow for Assessing this compound Resistance
Caption: A typical workflow for characterizing this compound sensitivity and investigating resistance mechanisms.
Troubleshooting Decision Tree for this compound Experiments
Caption: A decision tree to guide troubleshooting when cancer cell lines are unresponsive to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing S6_3_8_4_5 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of S63845 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] this compound binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in caspase activation, cytochrome c release, and ultimately, programmed cell death.[1][4][6][7]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines that are dependent on MCL-1 for survival are most sensitive to this compound. This includes a variety of cancer cell lines, particularly hematological malignancies such as multiple myeloma, leukemia (including AML), and lymphoma.[1][2][3] Some solid tumor cell lines have also shown sensitivity. Sensitivity to this compound is often correlated with high MCL-1 expression and dependence.[7]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, it typically falls within the nanomolar to low micromolar range.[8] For many sensitive cell lines, IC50 (half-maximal inhibitory concentration) values are often below 1 µM.[4][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[6][9] It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[9] The solubility in aqueous media is low, so it is important to ensure proper dissolution in DMSO before further dilution in cell culture media.
Troubleshooting Guide
Issue 1: this compound is not inducing cell death in my experiments.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on MCL-1. | Verify the MCL-1 dependence of your cell line through literature search or by assessing MCL-1 expression levels via Western blot. Consider using a positive control cell line known to be sensitive to this compound, such as H929 multiple myeloma cells.[4] |
| High expression of other anti-apoptotic proteins like BCL-2 or BCL-XL. | High levels of BCL-2 can confer resistance to this compound.[10] Consider co-treatment with a BCL-2 inhibitor (e.g., Venetoclax) to overcome this resistance.[11][10] |
| Incorrect drug concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your cell line.[8] |
| Degraded this compound. | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C).[9] Use a fresh aliquot for your experiments. |
| Insufficient incubation time. | The time required to induce apoptosis can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6] |
Issue 2: High background cell death in my control (DMSO-treated) group.
| Possible Cause | Troubleshooting Step |
| High DMSO concentration. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. |
| Unhealthy cells at the start of the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Contamination. | Check for signs of bacterial or fungal contamination in your cell cultures. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Reference |
| H929 | Multiple Myeloma | < 0.1 µM | [4] |
| AMO1 | Multiple Myeloma | < 0.1 µM | [8] |
| MV4-11 | Acute Myeloid Leukemia | Potent Activity | [4] |
| U-2946 | Lymphoma | ~100 nM | [12] |
| MAVER-1 | Lymphoma | Higher concentrations than ABT-199 | [12] |
| K562 | Chronic Myelogenous Leukemia | Insensitive alone | [12] |
| HCT-116 | Colon Carcinoma | - | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls in a 6-well plate.
-
Cell Harvesting: After the incubation period, harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. apexbt.com [apexbt.com]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 8. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 9. sns-032.com [sns-032.com]
- 10. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
S63845 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the MCL1 inhibitor S63845 and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for MCL1?
This compound is a highly potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL1).[1] It binds to the BH3-binding groove of human MCL1 with high affinity, while showing minimal binding to other BCL-2 family members such as BCL-2 and BCL-XL.[2][3][4] This high selectivity is a key feature of the molecule, contributing to its on-target mechanism of action.[1][5]
Q2: What is the on-target mechanism of action for this compound?
This compound induces apoptosis in cancer cells that are dependent on MCL1 for survival.[2][5] It works by directly inhibiting MCL1, which leads to the release of pro-apoptotic proteins like BAK and BAX.[3][6] This activation of the BAX/BAK-dependent mitochondrial apoptotic pathway results in caspase activation and programmed cell death.[1][2][7][8][9]
Q3: Are there any known off-target effects of this compound?
The available literature emphasizes the high selectivity of this compound, and specific, significant off-target effects at therapeutic concentrations are not well-documented.[1][3] However, one study noted that at concentrations 1000-fold higher than those required for its on-target activity, this compound could potentially induce cell death in "insensitive" cells through an uncharacterized mechanism.[10] As with any small molecule inhibitor, the possibility of off-target effects, particularly at high concentrations, should be considered.
Q4: Does this compound have different affinities for human and murine MCL1?
Yes, this compound exhibits species-specific affinity. It has an approximately 6-fold higher affinity for human MCL1 compared to murine MCL1.[9][11][12] This is a critical consideration for preclinical studies, as mouse models may not fully recapitulate the potential on-target toxicities that could be observed in humans.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity in cell lines expected to be resistant. | 1. Supraphysiological drug concentration leading to off-target effects. 2. The cell line may have uncharacterized dependencies. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic (e.g., DMSO <0.1%). 3. Use a control cell line with confirmed low MCL1 expression or MCL1 knockout to differentiate on-target from off-target toxicity. |
| Inconsistent results between experiments. | 1. Variability in experimental conditions (e.g., cell passage number, media supplements). 2. Inconsistent drug potency. | 1. Standardize experimental protocols, including cell passage number and media components. 2. Aliquot and store this compound appropriately to maintain its stability. 3. Regularly verify the drug's activity with a sensitive positive control cell line. |
| Discrepancy between in vitro and in vivo results in mouse models. | The lower affinity of this compound for murine MCL1 may lead to reduced efficacy or underestimation of potential on-target toxicities.[11][12] | 1. Consider using humanized mouse models that express human MCL1 for more accurate preclinical evaluation.[12] 2. Carefully design dosing regimens in wild-type mice, acknowledging the difference in affinity. |
| Observed phenotype does not align with known MCL1 inhibition effects. | The phenotype may be a result of an indirect downstream effect of MCL1 inhibition or a potential off-target activity. | 1. Validate the on-target effect by demonstrating the disruption of MCL1 binding to pro-apoptotic partners (e.g., via co-immunoprecipitation). 2. Use genetic approaches, such as MCL1 knockdown or knockout, to confirm that the observed phenotype is MCL1-dependent. |
Data Presentation
Table 1: Binding Affinity of this compound for BCL-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method |
| Human MCL1 | 0.19 | Surface Plasmon Resonance (SPR) |
| Human BCL-2 | >10,000 | Fluorescence Polarization (FP) |
| Human BCL-XL | >10,000 | Fluorescence Polarization (FP) |
Data extracted from Kotschy, A. et al. Nature 2016.[3]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess On-Target Activity
This protocol is designed to verify that this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners like BAK and BAX.
-
Cell Culture and Treatment: Plate HeLa cells or another suitable cell line. Treat the cells with varying concentrations of this compound or a vehicle control for 4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL1 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against MCL1, BAK, and BAX to assess the association of these proteins. A decrease in the amount of BAK and BAX co-immunoprecipitated with MCL1 in the this compound-treated samples indicates on-target activity.[6]
Protocol 2: Cell Viability Assay to Differentiate On-Target vs. Off-Target Cytotoxicity
This protocol helps determine if the observed cell death is due to the intended inhibition of MCL1.
-
Cell Lines: Use a panel of cell lines with varying and known MCL1 dependency. Include a sensitive cell line (high MCL1 dependency), a resistant cell line (low MCL1 dependency), and an MCL1 knockout cell line as a negative control.
-
Cell Plating and Treatment: Plate the cells in 96-well plates and treat them with a range of this compound concentrations.
-
Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a suitable method such as a propidium iodide exclusion assay with flow cytometry or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the IC50 values across the different cell lines. High potency in the MCL1-dependent line and low potency or no effect in the MCL1-knockout line would confirm on-target cytotoxicity. Activity in the knockout line at high concentrations may suggest off-target effects.
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. apexbt.com [apexbt.com]
- 8. The MCL1 inhibitor this compound is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 9. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 10. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Poor Response to S63845 in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor response to the MCL-1 inhibitor S63845 in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: Why are many solid tumor cell lines intrinsically resistant to this compound monotherapy?
Most solid tumors exhibit intrinsic resistance to this compound when used as a single agent.[1] This is often due to a lack of complete dependence on MCL-1 for survival. These tumors frequently co-express other pro-survival BCL-2 family proteins, such as BCL-2 and BCL-XL, which can compensate for MCL-1 inhibition and prevent apoptosis. The level of BCL-2 protein expression has been identified as a major determinant of resistance to this compound.[2]
Q2: What are the common mechanisms of acquired resistance to this compound in solid tumors?
Acquired resistance to this compound can develop through several mechanisms:
-
Upregulation of other pro-survival proteins: Cancer cells can adapt to MCL-1 inhibition by increasing the expression of other anti-apoptotic proteins like BCL-XL and BCL-2.[3] This provides an alternative pathway for sequestering pro-apoptotic proteins and preventing cell death.
-
Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in essential pro-apoptotic proteins like BAK and BAX can prevent the initiation of apoptosis even when MCL-1 is inhibited.[1][4]
-
Altered MCL-1 binding partners: In some resistant cells, MCL-1 is predominantly occupied by NOXA, a sensitizer BH3-only protein. When this compound displaces NOXA, it cannot directly activate BAX/BAK to trigger apoptosis.[2]
Q3: How can I overcome resistance to this compound in my solid tumor models?
Combination therapy is a key strategy to overcome resistance to this compound. Synergistic effects have been observed when this compound is combined with:
-
Chemotherapy: Agents like docetaxel and cisplatin can enhance the efficacy of this compound in triple-negative breast cancer.[4][5]
-
Targeted Therapies: In HER2-amplified breast cancer, combining this compound with trastuzumab or lapatinib has shown synergistic activity.[4]
-
Other BH3 Mimetics: Dual inhibition of MCL-1 and BCL-2 with this compound and venetoclax (ABT-199) can be effective, particularly in tumors expressing high levels of both proteins.[2][6]
Troubleshooting Guides
Problem: My solid tumor cell line shows a high IC50 value for this compound.
This indicates intrinsic resistance. The following troubleshooting steps can help you understand and address this issue.
Experimental Workflow for Investigating Intrinsic Resistance
Caption: Workflow for troubleshooting intrinsic this compound resistance.
Problem: My solid tumor model develops resistance to this compound over time.
This suggests acquired resistance. The following guide will help you investigate the underlying mechanisms.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired this compound resistance.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| H929 | Multiple Myeloma | < 100 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | [1] |
| Various | Solid Tumors | Generally Resistant | [1] |
| Select NSCLC | Non-Small Cell Lung Cancer | Modest Response | [1][7] |
| Select Breast Cancer | Breast Cancer | Modest Response | [1][7] |
| Select Melanoma | Melanoma | Modest Response | [1][7] |
Table 2: Synergistic Combinations with this compound in Solid Tumors
| Cancer Type | Combination Agent | Effect | Reference |
| Triple-Negative Breast Cancer | Docetaxel | Synergistic Activity | [4] |
| Triple-Negative Breast Cancer | Cisplatin | Synergistic Apoptosis and Decreased Proliferation | [5] |
| HER2-Amplified Breast Cancer | Trastuzumab | Synergistic Activity | [4] |
| HER2-Amplified Breast Cancer | Lapatinib | Synergistic Activity | [4] |
| BRAF-V600E Melanoma | Venetoclax (ABT-199) | Repressed Tumor Growth | [6] |
Experimental Protocols
1. Western Blot for BCL-2 Family Protein Expression
-
Objective: To determine the expression levels of pro- and anti-apoptotic BCL-2 family proteins.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-XL, BAX, and BAK overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound alone or in combination with another agent for the desired time (e.g., 24, 48 hours).
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways
MCL-1 and Apoptosis Regulation
Caption: this compound inhibits MCL-1, releasing pro-apoptotic proteins to induce apoptosis.
Mechanisms of this compound Resistance
Caption: Resistance to this compound can occur via BCL-XL upregulation or BAK downregulation.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic action of the MCL-1 inhibitor this compound with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
S63845 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, long-term storage, and experimental use of S63845, a potent and selective MCL1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the BCL-2 family.[1] By binding to MCL1 with high affinity (Kd = 0.19 nM), this compound disrupts its interaction with pro-apoptotic partners like BAK and BAX.[1][2] This disruption triggers BAX/BAK-dependent mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, subsequent caspase activation, and ultimately, programmed cell death (apoptosis) in cancer cells that depend on MCL1 for survival.[2][3][4]
Q2: How should I store this compound powder?
A2: this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[5][6][7][8] The product should be protected from light.[5] Some suppliers indicate stability for at least 4 years at -20°C.[9] For short-term storage, 4°C is acceptable for up to two years.[7]
Q3: What are the recommended solvents for this compound?
A3: this compound is insoluble in water but readily dissolves in several organic solvents.[2][8] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro applications.[2][5][10] It is also soluble in methanol, ethanol, and DMF.[2][7][9]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO.[6] To enhance dissolution, you can gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[2][10] It is crucial to use newly opened or anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[6][11]
Q5: What are the storage conditions for this compound stock solutions?
A5: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[2][6][11] For long-term storage, store these aliquots at -80°C, where they are stable for up to one year.[5][6][8] For shorter periods, storage at -20°C for up to one month is acceptable, but protection from light is recommended.[3][6][11]
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 3 years | [5][6][7][8][9] |
| 4°C | 2 years | [7] | |
| Room Temperature | Weeks | [1][12] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [3][5][6][8][11] |
| -20°C | 1 month | [3][6][11] |
Solubility Data
| Solvent | Concentration | Citations |
| DMSO | ≥ 30 mg/mL | [5][9] |
| ≥ 41.45 mg/mL | [2][13] | |
| up to 100 mg/mL | [6][8] | |
| Methanol | ≥ 20 mg/mL | [2][13] |
| Ethanol | ≥ 30 mg/mL | [9] |
| DMF | 30 mg/mL | [7][9] |
Troubleshooting and Experimental Guides
Issue 1: this compound Precipitates in My Cell Culture Medium.
-
Question: I observed precipitation after diluting my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
-
Answer: this compound has poor aqueous solubility. High concentrations of the DMSO stock or insufficient mixing during dilution can cause it to precipitate.
-
Solution 1: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cell toxicity.[2]
-
Solution 2: Two-Step Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of medium, vortexing or pipetting vigorously. Then, add this intermediate dilution to your final culture volume.
-
Solution 3: Prepare Fresh: It is highly recommended to prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.[2][3] Do not store this compound in aqueous solutions for extended periods.
-
Issue 2: My MCL1-Dependent Cell Line Shows Lower-Than-Expected Sensitivity to this compound.
-
Question: My cancer cell line is reported to be MCL1-dependent, but the IC50 value in my experiment is much higher than published values. What could be the cause?
-
Answer: Several factors can contribute to variable cell sensitivity.
-
Troubleshooting Step 1: Confirm MCL1 Dependency: The MCL1 dependency of cell lines can vary between labs and with passage number. Confirm dependency in your specific cells using a control method like siRNA knockdown of MCL1.[2]
-
Troubleshooting Step 2: Check Compound Integrity: Improper storage or multiple freeze-thaw cycles can lead to this compound degradation.[2] Use a fresh aliquot of a properly stored stock solution.
-
Troubleshooting Step 3: Optimize Cell Density: Over-confluent or under-confluent cells can exhibit altered drug sensitivity. Ensure you are seeding cells at an optimal density for your assay duration.[2]
-
Troubleshooting Step 4: Evaluate Serum Concentration: While the activity of this compound is reportedly not affected by serum concentration, this can be a variable in cell-based assays.[4] Ensure your vehicle controls are matched for serum levels.
-
Issue 3: How do I prepare this compound for in vivo animal studies?
-
Question: I need to administer this compound to mice. What is a recommended formulation?
-
Answer: A common formulation for intravenous (i.v.) injection involves a co-solvent system.
-
Example Formulation: A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3][5]
-
Preparation Method:
-
Add each solvent one by one, ensuring the solution is clear before adding the next component.[3]
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add the saline to reach the final volume.
-
-
Important: Sonication and gentle warming may be required to achieve a clear solution.[3][5] For in vivo experiments, it is strongly recommended to prepare the formulation fresh on the day of use.[3]
-
Caption: Troubleshooting workflow for unexpected this compound experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Methodology:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). For example, this compound has a molecular weight of 829.26 g/mol .
-
Vortex the tube vigorously. If the powder does not fully dissolve, warm the solution at 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.[2][10]
-
Once fully dissolved, create single-use aliquots in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][11]
Protocol 2: In Vitro Apoptosis Assay Workflow
Objective: To assess the pro-apoptotic activity of this compound in an MCL1-dependent cancer cell line (e.g., H929 multiple myeloma cells).[10]
Methodology:
-
Cell Seeding: Seed H929 cells in a multi-well plate at a density that prevents confluence during the experiment.
-
Compound Preparation: Thaw an aliquot of this compound DMSO stock. Prepare a series of dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Add the this compound dilutions or vehicle control to the cells. Typical concentration ranges can span from low nanomolar to low micromolar, as sensitive lines often have IC50 values between 10–500 nM.[2]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Apoptosis Detection: Measure apoptosis using a preferred method:
-
Annexin V/PI Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assay: Measure the activity of executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.
-
PARP Cleavage: Analyze cell lysates via Western blot to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.[2]
-
Caption: General workflow for an in vitro this compound-induced apoptosis experiment.
Protocol 3: Co-Immunoprecipitation to Show Target Engagement
Objective: To demonstrate that this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners (BAK or BAX) in cells.[6][10]
Methodology:
-
Cell Treatment: Treat HeLa or another suitable cell line with increasing concentrations of this compound (e.g., 0.1 µM to 3 µM) and a vehicle control for a short period (e.g., 4 hours).[6][8]
-
Cell Lysis: Harvest and lyse the cells in a gentle, non-denaturing immunoprecipitation (IP) buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL1 antibody (or an anti-FLAG antibody if using cells overexpressing FLAG-tagged MCL1) overnight at 4°C.[6]
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples and input lysates by Western blotting. Probe the membranes with antibodies against MCL1, BAK, and BAX.
-
Result Interpretation: A successful experiment will show that in vehicle-treated cells, BAK and BAX co-immunoprecipitate with MCL1. In this compound-treated cells, the amount of BAK and BAX pulled down with MCL1 will be significantly reduced in a dose-dependent manner, demonstrating that the inhibitor has displaced them from MCL1.[6][10]
Caption: Signaling pathway showing this compound-mediated inhibition of MCL1 to induce apoptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. baxinhibitor.com [baxinhibitor.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ChemGood [chemgood.com]
- 13. sulfonhsbiotin.com [sulfonhsbiotin.com]
Technical Support Center: Interpreting Unexpected Results from S63845 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving the selective MCL-1 inhibitor, S63845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically and potently targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[1][2][3] this compound has demonstrated potent anti-tumor activity as a single agent in various cancers, including multiple myeloma, leukemia, and lymphoma.[2][3]
Q2: We are observing significant variability in the sensitivity of different cancer cell lines to this compound. What could be the underlying reasons?
Varying sensitivity to this compound across different cell lines is a well-documented phenomenon.[6][7] Several factors can contribute to this differential response:
-
Dependence on MCL-1: Cell lines that are highly dependent on MCL-1 for survival are generally more sensitive to this compound.[1][2]
-
Expression levels of other BCL-2 family proteins: The expression levels of other anti-apoptotic proteins like BCL-2 and BCL-xL can influence sensitivity.[6][8] High levels of BCL-2, for instance, can act as a buffer for pro-apoptotic proteins released from MCL-1 upon this compound treatment, thus conferring resistance.[8]
-
Presence of pro-apoptotic proteins: Sufficient levels of the effector proteins BAX and BAK are necessary for this compound to induce apoptosis.[1][5] Deletion or low expression of BAK has been identified as a potential resistance mechanism.[9]
-
Occupancy of MCL-1: The extent to which MCL-1 is already engaged by pro-apoptotic proteins (like BIM, BAK, and NOXA) can determine a cell's "primedness for death" and its sensitivity to this compound.[8]
Q3: We have developed an this compound-resistant cell line. What are the potential molecular mechanisms driving this acquired resistance?
Acquired resistance to this compound is a critical area of investigation. Studies have revealed several mechanisms that can lead to reduced sensitivity over time:
-
Upregulation of anti-apoptotic proteins: A common mechanism of acquired resistance is the upregulation of MCL-1 itself, as well as other anti-apoptotic proteins like BCL-xL.[8][10]
-
Deletion of pro-apoptotic effectors: Loss of function of essential pro-apoptotic proteins, such as through the deletion of BAK, can render cells resistant to this compound-induced apoptosis.[9]
-
Alterations in BIM binding: Changes in the interaction between MCL-1 and the pro-apoptotic protein BIM have been observed in some resistant cell lines.[6]
Q4: We are observing an unexpected increase in MCL-1 protein levels upon treatment with this compound. Is this a known phenomenon?
Yes, an increase in MCL-1 protein levels following treatment with this compound has been reported.[11][12][13] This is not due to an increase in MCL-1 mRNA levels but is associated with a prolonged protein half-life.[13] The binding of this compound to MCL-1 is thought to induce a conformational change that enhances protein stability.[12] While seemingly counterintuitive, this stabilization occurs alongside the inhibition of MCL-1's anti-apoptotic function, and apoptosis is still induced in sensitive cells.[11]
Q5: Can this compound be used in combination with other anti-cancer agents to overcome resistance or enhance efficacy?
Yes, combination strategies with this compound have shown promise in preclinical models. This compound has demonstrated synergistic activity with various agents, including:
-
Docetaxel in triple-negative breast cancer.[9]
-
Trastuzumab or lapatinib in HER2-amplified breast cancer.[9]
-
Venetoclax (a BCL-2 inhibitor) in T-cell acute lymphoblastic leukemia.[14]
-
Cisplatin in triple-negative breast cancer.[15]
-
Paclitaxel in ovarian cancer.[16]
-
Kinase inhibitors (HER2, EGFR, MEK, and RAF inhibitors) in solid tumors.[17]
These combinations can help overcome resistance mechanisms and broaden the therapeutic window of this compound.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in a cell viability assay.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant | Profile the expression levels of BCL-2 family proteins (MCL-1, BCL-2, BCL-xL, BAX, BAK) via Western Blot to assess the dependency of the cell line. |
| Suboptimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions. IC50 values are often determined after 72 hours of treatment.[1][14] |
| Drug degradation | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[7][13] Avoid repeated freeze-thaw cycles. |
| Assay interference | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by the chemical properties of this compound. Consider using a complementary assay to confirm the results. |
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Step |
| Timing of the assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 4, 24, 48 hours) to capture the peak apoptotic events.[14][18] |
| Cell handling | Handle cells gently during staining to avoid mechanical damage that can lead to false-positive PI staining. |
| Reagent quality | Ensure that Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. |
| Caspase dependence | To confirm that the observed cell death is indeed apoptosis, co-treat with a pan-caspase inhibitor like QVD-OPh and assess if cell death is rescued.[5] |
Data Presentation: this compound In Vitro Efficacy
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | < 100 | [7] |
| AMO1 | Multiple Myeloma | < 100 | [7] |
| MV4-11 | Acute Myeloid Leukemia | 4 - 233 | [7] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | [14] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | [14] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Submicromolar | [14] |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Concentration-dependent decrease in viability | [19] |
| SUP-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | Concentration-dependent decrease in viability | [19] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[8]
Western Blot Analysis for BCL-2 Family Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic action of the MCL-1 inhibitor this compound with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 14. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constitutive BAK/MCL1 complexes predict paclitaxel and this compound sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
How to address S63845 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues with S63845 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a pro-survival protein belonging to the BCL-2 family.[1][2][3] MCL-1 is overexpressed in various cancers, making it a key therapeutic target.[4] In cell culture, this compound is used to induce apoptosis in MCL-1 dependent cancer cell lines to study the mechanisms of cell death and evaluate its potential as an anti-cancer agent.[3][5][6]
Q2: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. Key causes include:
-
Poor Aqueous Solubility: this compound is insoluble in water.[5] When a concentrated stock solution (usually in DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
High Final Concentration: Using a high final concentration of this compound in the media increases the likelihood of precipitation.
-
Improper Dilution Technique: Adding the this compound stock directly to the full volume of media without proper mixing can lead to localized high concentrations and precipitation.
-
Low Temperature of Media: Cell culture media is often stored at 4°C. Adding the this compound stock to cold media can decrease its solubility and promote precipitation.
-
Interaction with Media Components: Although less common, this compound may interact with certain components in complex media formulations, leading to precipitation.
Q3: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][5][7][8] It is highly soluble in DMSO at concentrations up to 100 mg/mL.[3][5] For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[9] It is advisable to prepare fresh working solutions for experiments.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Preparation and Stock Solution
A common source of precipitation is improper preparation of the initial stock solution.
-
Problem: The this compound powder is not fully dissolved in DMSO.
-
Solution: To ensure complete dissolution, warm the DMSO stock solution at 37°C for 10-15 minutes and vortex or sonicate the solution.[1][9] Visually inspect the solution to ensure there are no visible particles before making further dilutions.
Working Solution and Dilution into Media
The dilution of the DMSO stock into the aqueous cell culture media is a critical step where precipitation often occurs.
-
Problem: this compound precipitates immediately upon addition to the cell culture media.
-
Solutions:
-
Pre-warm the Media: Use media that has been pre-warmed to 37°C. This will increase the solubility of this compound.
-
Step-wise Dilution: Instead of adding the small volume of DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the rest of the media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the cells. If high concentrations of this compound are required, a higher final DMSO concentration may be unavoidable, but a vehicle control should be included in the experiment.
-
The following diagram illustrates a recommended workflow to avoid precipitation:
Quantitative Data
The solubility of this compound in various solvents is summarized below. Note that solubility can vary slightly between different batches of the compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 33.33 - 100 | 40.19 - 120.58 |
| Ethanol | Insoluble | Insoluble |
| Water | Insoluble | Insoluble |
| DMF | 30.0 | 36.18 |
| Ethanol:PBS (pH 7.2) (1:7) | 0.125 | 0.15 |
Data sourced from multiple datasheets.[5][6][9]
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a detailed methodology for preparing this compound stock and working solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Sonicator
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the required amount of this compound powder and DMSO. The molecular weight of this compound is 829.26 g/mol . b. Add the appropriate volume of DMSO to the vial containing the this compound powder to make a 10 mM stock solution. c. To aid dissolution, warm the vial at 37°C for 10-15 minutes, then vortex thoroughly. If needed, sonicate the vial for 5-10 minutes.[1][9] d. Visually confirm that all the powder has dissolved and the solution is clear. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Pre-warm your cell culture medium to 37°C. b. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of pre-warmed media. Mix gently but thoroughly by pipetting. d. Add the final working solution to your cell culture plates. e. After addition, gently swirl the plates to ensure even distribution of the compound. f. As a quality control step, you can check for precipitation under a microscope after preparing the final dilution in media.
Mcl-1 Signaling Pathway
This compound induces apoptosis by inhibiting the Mcl-1 protein. Mcl-1 is an anti-apoptotic protein that sequesters the pro-apoptotic proteins BAX and BAK, preventing them from forming pores in the mitochondrial membrane and initiating apoptosis.[4][6] By inhibiting Mcl-1, this compound releases BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]
The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medkoo.com [medkoo.com]
- 7. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound | BCL | TargetMol [targetmol.com]
Cell line-specific sensitivity issues with S63845
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific sensitivity issues with the MCL-1 inhibitor, S63845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a member of the BCL-2 family of proteins that are crucial regulators of the intrinsic mitochondrial apoptotic pathway.[5] In many cancers, MCL-1 is overexpressed, which prevents cancer cells from undergoing programmed cell death (apoptosis).[6] this compound binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins such as BAK and BAX.[7][8] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c, caspase activation, and ultimately, cancer cell death.[1][5][9]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cancer cell lines to this compound is primarily dictated by their dependence on MCL-1 for survival, a concept often referred to as "MCL-1 dependency".[8]
-
High MCL-1 Dependence: Cell lines that heavily rely on MCL-1 to sequester pro-apoptotic proteins are highly sensitive to this compound. Inhibition of MCL-1 in these cells leads to a rapid induction of apoptosis.
-
Redundant Anti-apoptotic Mechanisms: Cell lines that express high levels of other anti-apoptotic proteins, such as BCL-2 or BCL-xL, can compensate for the loss of MCL-1 function and are therefore more resistant to this compound.[8][10]
-
Expression of Pro-apoptotic Proteins: The levels of pro-apoptotic effector proteins, particularly BAK, can influence sensitivity.[11][12] Cells with low BAK expression may exhibit reduced sensitivity to this compound.[11][12]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be either intrinsic (pre-existing) or acquired (developed after treatment).
-
Intrinsic Resistance:
-
High BCL-2/BCL-xL Expression: Co-expression of other anti-apoptotic proteins can sequester pro-apoptotic proteins released from MCL-1 upon this compound treatment, thereby preventing apoptosis.[10]
-
Low Pro-apoptotic Protein Expression: Insufficient levels of effector proteins like BAX and BAK can limit the apoptotic response even when MCL-1 is inhibited.[8]
-
Lack of Bcl-w Expression: In some cutaneous T-cell lymphoma cell lines, sensitivity to this compound has been correlated with a lack of Bcl-w expression.[13]
-
-
Acquired Resistance:
-
Upregulation of Anti-apoptotic Proteins: Cancer cells can develop resistance by upregulating the expression of MCL-1, BCL-xL, or BCL-2.[10][11]
-
Downregulation of Pro-apoptotic Proteins: Decreased expression of BAK has been identified as a potential mechanism of acquired resistance.[12]
-
Dependency Switching: Cells may shift their survival dependency from MCL-1 to other anti-apoptotic proteins like BCL-2 or BCL-xL.[8]
-
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, several studies have demonstrated synergistic effects when this compound is combined with other therapeutic agents.
-
BCL-2 Inhibitors (e.g., Venetoclax): Combination with venetoclax has shown synergistic activity in T-cell acute lymphoblastic leukemia (T-ALL) and other hematological malignancies.[14]
-
Chemotherapy (e.g., Cisplatin, Docetaxel): this compound has shown synergistic activity with cisplatin in triple-negative breast cancer and with docetaxel.[15]
-
Targeted Therapies (e.g., Trastuzumab, Lapatinib): In HER2-amplified breast cancer, this compound displays synergistic activity with trastuzumab or lapatinib.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed in a cell line expected to be sensitive. | Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect this compound concentration or instability. | Verify the concentration and purity of your this compound stock. Prepare fresh dilutions for each experiment. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C.[4] | |
| Suboptimal experimental conditions. | Optimize cell seeding density and treatment duration. Ensure the incubation time is sufficient to induce apoptosis (typically 24-72 hours). | |
| Low MCL-1 dependency of the specific cell line passage. | Expression levels of BCL-2 family proteins can change with continuous passaging. Perform western blotting to confirm high MCL-1 and low BCL-2/BCL-xL expression. | |
| High variability between replicate experiments. | Inconsistent cell health or passage number. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase before treatment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Acquired resistance develops during long-term treatment. | Upregulation of other anti-apoptotic proteins. | Analyze the expression levels of BCL-2 and BCL-xL by western blot in resistant cells.[11] Consider combination therapy with a BCL-2/BCL-xL inhibitor. |
| Downregulation of pro-apoptotic proteins. | Assess the expression levels of BAK and BAX.[12] |
Data Presentation: Cell Line Sensitivity to this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of their sensitivity. IC50 values can vary depending on the assay conditions and duration of treatment.
Table 1: Hematological Malignancies
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| H929 | Multiple Myeloma | ~100 | [16] |
| AMO1 | Multiple Myeloma | Sensitive (IC50 < 1000) | [5] |
| MOLT-3 | T-ALL | ~10 | [14] |
| RPMI-8402 | T-ALL | ~10 | [14] |
| MV4-11 | AML | Sensitive (IC50 4–233) | [2][5] |
| HL-60 | AML | Sensitive | [17] |
| U-2946 | Lymphoma | ~100 | [16] |
| MAVER-1 | Lymphoma | Moderately Sensitive | [16] |
| K562 | CML | Insensitive | [16] |
| HH | Cutaneous T-Cell Lymphoma | Highly Sensitive | [13] |
| HuT-78 | Cutaneous T-Cell Lymphoma | Highly Sensitive | [13] |
| MyLa | Cutaneous T-Cell Lymphoma | Resistant | [13] |
| SeAx | Cutaneous T-Cell Lymphoma | Resistant | [13] |
Table 2: Solid Tumors
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.141 ± 0.025 | [15] |
| HCC1143 | Triple-Negative Breast Cancer | 3.1 ± 0.5 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Resistant (>4) | [15] |
| Hs-578T | Triple-Negative Breast Cancer | Resistant (>4) | [15] |
| HCT-116 | Colon Carcinoma | - | [5] |
| HeLa | Cervical Cancer | Sensitive | [11] |
| H23 | Non-Small Cell Lung Cancer | Sensitive | [11] |
Experimental Protocols
Cell Viability Assay (e.g., MTS/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for BCL-2 Family Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAK, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: this compound inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
Caption: Workflow for determining cell line sensitivity to this compound.
Caption: Key factors determining cell line sensitivity or resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | MCL1 Inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic action of the MCL-1 inhibitor this compound with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to S663845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the MCL-1 inhibitor, S63845.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is multifactorial and often involves alterations in the BCL-2 family of proteins, leading to a state where cancer cells are no longer solely dependent on MCL-1 for survival. Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cells may upregulate other pro-survival BCL-2 family members like BCL-2 and BCL-xL.[1][2] This allows for the sequestration of pro-apoptotic proteins (e.g., BIM, BAK) that are liberated from MCL-1 upon this compound treatment.[3][4]
-
Downregulation of pro-apoptotic proteins: A decrease in the expression of essential pro-apoptotic proteins such as BAK and BAX can render cells resistant to apoptosis induction.[1][5]
-
MCL-1 Amplification and Overexpression: Increased gene amplification of the MCL1 locus or transcriptional upregulation can lead to higher levels of the MCL-1 protein, requiring higher concentrations of this compound to achieve a therapeutic effect.[2][6]
-
Alternative Splicing of MCL1: A shift in the alternative splicing of MCL1 pre-mRNA, favoring the anti-apoptotic long isoform (MCL-1L) over the pro-apoptotic short isoform (MCL-1S), can contribute to resistance.[7][8]
-
Drug Efflux: Although not a universal mechanism, increased activity of drug efflux pumps can reduce the intracellular concentration of this compound.[1]
-
Stroma-Mediated Resistance: The tumor microenvironment, particularly direct contact with mesenchymal stromal cells, can induce resistance by altering the expression of anti-apoptotic proteins and specific microRNAs in cancer cells.[4]
Q2: My cells have become resistant to this compound. What are the first troubleshooting steps?
If you observe a decrease in sensitivity to this compound in your cell line, consider the following initial steps:
-
Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to confirm the shift in the half-maximal inhibitory concentration (IC50). Compare this to the parental, sensitive cell line.
-
Assess BCL-2 Family Protein Expression: Use Western blotting to analyze the protein levels of key BCL-2 family members, including MCL-1, BCL-2, BCL-xL, BAX, and BAK in both your resistant and parental cell lines. An upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins is a common indicator of resistance.[1]
-
Investigate Protein Interactions: Perform co-immunoprecipitation (co-IP) to determine if there is a shift in the binding partners of pro-apoptotic proteins like BIM. In resistant cells, BIM may be sequestered by BCL-2 or BCL-xL following this compound treatment.[4]
Q3: How can I overcome acquired resistance to this compound?
Several strategies can be employed to overcome this compound resistance, primarily focused on co-targeting the identified resistance mechanisms:
-
Combination Therapy: The most effective approach is often combination therapy.
-
BCL-2 or BCL-xL Inhibitors: If you observe upregulation of BCL-2 or BCL-xL, co-treatment with a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-xL inhibitor can restore sensitivity.[3][4]
-
Chemotherapeutic Agents: Combining this compound with conventional chemotherapies like docetaxel or cisplatin has shown synergistic effects.[5][9]
-
MAPK Pathway Inhibitors: In some contexts, inhibitors of the MAPK pathway can enhance the efficacy of this compound.[10]
-
-
Targeting the Tumor Microenvironment: If stroma-mediated resistance is suspected, strategies to disrupt the interaction between cancer cells and stromal cells could be beneficial.[4]
Troubleshooting Guides
Guide 1: Investigating Altered BCL-2 Family Protein Expression
Issue: Cells show reduced apoptosis in response to this compound treatment compared to the parental line.
Possible Cause: Alterations in the expression levels of BCL-2 family proteins.
Experimental Protocol: Western Blotting
-
Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for MCL-1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the protein expression levels between the sensitive and resistant cell lines.
Expected Results & Interpretation:
| Protein | Expected Change in Resistant Cells | Interpretation |
| MCL-1 | Upregulated[1][2] | Increased target protein levels may require higher drug concentrations. |
| BCL-2 | Upregulated[1] | Indicates a switch in dependency from MCL-1 to BCL-2. |
| BCL-xL | Upregulated[2] | Suggests a reliance on BCL-xL for survival. |
| BAX | Downregulated[1] | Reduced levels of this key effector of apoptosis can lead to resistance. |
| BAK | Downregulated or Deleted[1][5] | Loss of BAK can significantly impair the ability of the cell to undergo apoptosis. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered BCL-2 family protein expression.
Guide 2: Assessing Changes in Protein-Protein Interactions
Issue: this compound no longer effectively induces apoptosis, even with high MCL-1 expression.
Possible Cause: Sequestration of pro-apoptotic proteins by other anti-apoptotic BCL-2 family members.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat both sensitive and resistant cells with this compound for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for a pro-apoptotic protein, typically BIM. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against MCL-1, BCL-2, and BCL-xL.
Expected Results & Interpretation:
| Cell Line | Treatment | Expected Co-IP with anti-BIM antibody | Interpretation |
| Sensitive | No Treatment | MCL-1, BCL-2, BCL-xL | BIM is bound to multiple anti-apoptotic proteins. |
| Sensitive | This compound | Decreased MCL-1, Increased BCL-2/BCL-xL | This compound displaces BIM from MCL-1, leading to apoptosis. |
| Resistant | No Treatment | MCL-1, BCL-2, BCL-xL | Similar to sensitive cells at baseline. |
| Resistant | This compound | Decreased MCL-1, Strongly Increased BCL-2/BCL-xL | BIM released from MCL-1 is immediately sequestered by upregulated BCL-2 or BCL-xL, preventing apoptosis.[4] |
Signaling Pathway in Resistant Cells:
Caption: BIM sequestration pathway in this compound resistant cells.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | [9] |
| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 | [9] |
| NB4 | Acute Myeloid Leukemia | 90.2 (after 24h) | [11] |
| KG1A | Acute Myeloid Leukemia (chemoresistant) | 1863.2 (after 24h) | [11] |
Table 2: Relative Protein Expression Changes in this compound-Resistant Myeloma Cells
| Protein | OPM2-S63845 vs. OPM2 | KMS12BM-S63845 vs. KMS12BM | Reference |
| MCL-1 | No significant change | Upregulated | [1] |
| BCL-2 | No significant change | Upregulated | [1] |
| BAK | Downregulated | No significant change | [1] |
| BAX | Downregulated | No significant change | [1] |
| BIM | Downregulated | No significant change | [1] |
References
- 1. Heterogeneous modulation of Bcl-2 family members and drug efflux mediate MCL-1 inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stroma-Mediated Resistance to this compound and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic action of the MCL-1 inhibitor this compound with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to MCL1 Inhibitors: S63845 versus A-1210477
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (MCL1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a prime target for therapeutic intervention. The development of potent and selective MCL1 inhibitors is a significant focus in oncology. This guide provides a detailed, objective comparison of two prominent MCL1 inhibitors, S63845 and A-1210477, focusing on their potency and supported by experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and A-1210477, facilitating a direct comparison of their biochemical affinity and cellular potency.
| Parameter | This compound | A-1210477 | Fold Difference | Reference |
| Binding Affinity (to human MCL1) | ||||
| Dissociation Constant (Kd) | 0.19 nM | Not explicitly found, but this compound has ~20-fold higher affinity | ~20x more potent | [1] |
| Inhibition Constant (Ki) | < 1.2 nM | 0.45 nM (454 pM) | This compound appears slightly less potent based on these specific values, but other data suggests higher affinity | [2][3] |
| Cellular Potency | ||||
| Killing MCL1-dependent multiple myeloma cells (H929) | ~1,000-fold more potent than A-1210477 | - | ~1,000x more potent | [1][4] |
| IC50 in sensitive AML cell lines | 4–233 nM | - | Data not directly comparable | [4] |
| IC50 (general) | - | 26.2 nM | Data not directly comparable | [5] |
Mechanism of Action: MCL1 Inhibition
Both this compound and A-1210477 are classified as BH3 mimetics.[1] They function by binding to the BH3-binding groove of the anti-apoptotic protein MCL1.[1][6] This action prevents MCL1 from sequestering the pro-apoptotic proteins BAX and BAK.[1][6] The release of BAX and BAK leads to the activation of the mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[6][7] this compound has been shown to be highly selective for MCL1, with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[1][8]
Caption: Mechanism of MCL1 inhibition by this compound and A-1210477.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and A-1210477.
Biochemical Binding Affinity Assays
Binding affinity of the inhibitors to MCL1 is often determined using techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) .
-
Fluorescence Polarization (FP) Assay:
-
A fluorescently labeled BH3 peptide that binds to MCL1 is used as a probe.
-
In the absence of an inhibitor, the probe binds to the larger MCL1 protein, resulting in a high polarization value due to slower rotation.
-
Increasing concentrations of the inhibitor (this compound or A-1210477) are added to compete with the probe for binding to MCL1.
-
As the inhibitor displaces the fluorescent probe, the probe tumbles more freely in the solution, leading to a decrease in the polarization signal.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the probe, is determined and can be used to calculate the inhibition constant (Ki).
-
-
Surface Plasmon Resonance (SPR) Assay:
-
Recombinant MCL1 protein is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
The binding of the inhibitor to MCL1 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
By measuring the binding at different inhibitor concentrations, the association (kon) and dissociation (koff) rate constants can be determined.
-
The dissociation constant (Kd) is calculated as koff/kon.
-
Cellular Potency Assays
The potency of the inhibitors in killing cancer cells is typically assessed using cell viability assays.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
MCL1-dependent cancer cell lines (e.g., H929 multiple myeloma cells) are seeded in 96-well plates.[5]
-
The cells are treated with a range of concentrations of this compound or A-1210477 for a specified period (e.g., 48 or 72 hours).[5][9]
-
A reagent containing a substrate for luciferase and a cell lysis agent is added to the wells.
-
The amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal produced by the luciferase reaction.
-
The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.[5]
-
Caption: General experimental workflow for evaluating MCL1 inhibitor potency.
Conclusion
Based on the available data, this compound demonstrates significantly higher potency in killing MCL1-dependent cancer cells compared to A-1210477.[1][4] While both compounds target MCL1 with high affinity, this compound exhibits superior performance in cellular assays, suggesting it may be a more effective therapeutic agent for cancers reliant on MCL1 for survival. The choice of inhibitor for research purposes will depend on the specific experimental context and objectives.
References
- 1. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Leukemia Therapy: S63845 vs. Venetoclax
In the rapidly evolving landscape of leukemia treatment, two targeted therapies, S63845 and venetoclax, have emerged as promising agents, each tackling the disease through distinct but related mechanisms. Venetoclax, a BCL-2 inhibitor, has already established its clinical utility, while this compound, a selective MCL-1 inhibitor, is showing significant preclinical promise. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At the core of their action lies the intrinsic apoptosis pathway, a cellular self-destruct mechanism often hijacked by cancer cells to ensure their survival. Both this compound and venetoclax are BH3 mimetics, designed to restore this apoptotic process by inhibiting key pro-survival proteins of the BCL-2 family. Venetoclax specifically targets B-cell lymphoma 2 (BCL-2), a protein frequently overexpressed in various leukemias, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, ultimately leading to cancer cell death.[2]
Conversely, this compound targets Myeloid Cell Leukemia 1 (MCL-1), another crucial pro-survival protein.[3][4] Overexpression of MCL-1 is a known resistance mechanism to venetoclax, making this compound a compelling therapeutic strategy, both as a monotherapy and in combination.[5][6][7] Preclinical studies have demonstrated that this compound can effectively kill MCL-1-dependent cancer cells.[3][8][9]
In Vitro Efficacy: A Look at the Numbers
The potency of this compound and venetoclax has been evaluated across a range of leukemia cell lines, with their efficacy often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values for each compound in various leukemia cell lines, highlighting their differential sensitivities.
| Cell Line | Leukemia Type | This compound IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~100 - 500 | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~100 - 500 | |
| HL-60 | Acute Promyelocytic Leukemia (APL) | ~100 - 500 | |
| SKM-1 | Acute Myeloid Leukemia (AML) | ~100 - 500 | |
| ML-2 | Acute Myeloid Leukemia (AML) | ~100 - 500 | |
| PL-21 | Acute Promyelocytic Leukemia (APL) | >10,000 | |
| MOLM-16 | Acute Myeloid Leukemia (AML) | >10,000 | |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |
| Cell Line | Leukemia Type | Venetoclax IC50 (nM) | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 60 | |
| ML-2 | Acute Myeloid Leukemia (AML) | 100 | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 200 | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 600 | |
| SKM-1 | Acute Myeloid Leukemia (AML) | 1,000 | |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 1,600 | |
| PL-21 | Acute Promyelocytic Leukemia (APL) | >10,000 | |
| MOLM-16 | Acute Myeloid Leukemia (AML) | >10,000 |
In Vivo Xenograft Models: Efficacy in a Living System
Preclinical studies using leukemia xenograft models in mice provide crucial insights into the in vivo efficacy of these drugs.
This compound: In various cancer models, this compound has demonstrated potent anti-tumor activity as a single agent with an acceptable safety margin.[1]
Venetoclax: As a monotherapy, venetoclax has shown efficacy in mouse xenograft models of AML and other hematologic malignancies.[10][11] In a phase 2 study in patients with relapsed/refractory AML, venetoclax monotherapy resulted in an overall response rate of 19%.[10]
Combination Therapy: The combination of this compound and venetoclax has shown strong synergistic effects in preclinical models. In a T-cell acute lymphoblastic leukemia (T-ALL) zebrafish xenograft model, the combination of 10 µM this compound and 10 µM venetoclax significantly reduced the number of leukemic cells.[3] Similarly, in a multiple myeloma xenograft model, the combination of this compound (12.5 mg/kg) and venetoclax (100 mg/kg) demonstrated potent in vivo anti-myeloma activity.[12][13] This synergistic action is particularly relevant for overcoming venetoclax resistance mediated by MCL-1 upregulation.[2][5]
Signaling Pathways and Mechanisms of Action
To visualize the mechanisms of this compound and venetoclax, the following diagrams illustrate their targets within the intrinsic apoptosis pathway.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml for cell lines or 1 x 10^6 cells/ml for primary samples.[12]
-
Drug Treatment: Add this compound or venetoclax at various concentrations and incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., SDS-HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.
-
Cell Treatment: Treat leukemia cells with this compound, venetoclax, or a combination of both for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold 1X PBS.[5]
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.[5]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2 (e.g., Cell Signaling Technology #2876, Thermo Fisher Scientific #13-8800), MCL-1 (e.g., R&D Systems #MAB828, Cell Signaling Technology #4572, Abcam #ab32087), or cleaved PARP overnight at 4°C.[3][6][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions.
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., containing 1% NP-40 or CHAPS) with protease inhibitors.[4]
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[4]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., BIM, such as Cell Signaling Technology #2933, Proteintech #22037-1-AP) overnight at 4°C.[4][16][17]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[4]
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the co-precipitated proteins by Western blotting using antibodies against the suspected interaction partners (e.g., BCL-2 and MCL-1).
Conclusion and Future Directions
Both this compound and venetoclax are potent inducers of apoptosis in leukemia cells, albeit through targeting different BCL-2 family members. Venetoclax has already demonstrated significant clinical success, while this compound shows great promise in preclinical models, particularly in overcoming venetoclax resistance. The synergistic effect observed when combining these two agents provides a strong rationale for their clinical investigation in combination therapies for various leukemias. Further research, including head-to-head clinical trials, will be crucial to fully elucidate their comparative efficacy and to define optimal treatment strategies for patients with leukemia.
References
- 1. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCL1 Antibodies | Antibodies.com [antibodies.com]
- 3. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Monoclonal Antibody (Bcl-2/100) (BMS1028) [thermofisher.com]
- 7. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Efficacy and Biological Correlates of Response in a Phase 2 Study of Venetoclax Monotherapy in Patients with Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Bim (C34C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Bim antibody (22037-1-AP) | Proteintech [ptglab.com]
S63845: A Comparative Analysis of its Selectivity for Human versus Murine MCL1
For Researchers, Scientists, and Drug Development Professionals
Quantitative Assessment of S63845 Selectivity
| Parameter | Human MCL1 | Murine MCL1 | Fold Selectivity (Human/Murine) | Reference |
| Binding Affinity (Kd) | 0.19 nM | Not explicitly reported | ~6-fold higher for human | [1] |
| Binding Affinity (Ki) | <1.2 nM | Not explicitly reported | - | [2] |
| Cellular Activity (IC50) | 25 nM (in Eµ-Myc;huMcl-1 lymphoma cells) | 160 nM (in Eµ-Myc lymphoma cells) | 6.4 | [3] |
Note: The cellular activity data provides a functional readout of the inhibitor's potency in a biological context, reflecting the difference in binding affinity.
Experimental Methodologies
The following are generalized protocols for key experiments used to validate the selectivity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Biochemical Binding Affinity Assays (Fluorescence Polarization)
This assay measures the binding of this compound to purified human and murine MCL1 proteins.
-
Principle: A fluorescently labeled peptide derived from a BH3-domain protein (e.g., BIM) that binds to MCL1 is used. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MCL1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to MCL1, causing a decrease in polarization in a concentration-dependent manner.
-
Generalized Protocol:
-
Purify recombinant human and murine MCL1 proteins.
-
Synthesize and label a BH3-peptide probe with a suitable fluorophore.
-
In a multi-well plate, serially dilute this compound.
-
Add a constant concentration of the MCL1 protein (either human or murine) to each well.
-
Add a constant concentration of the fluorescently labeled BH3-peptide probe to each well.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. These values can then be converted to Ki or Kd values.
-
Cellular Activity Assays (Cell Viability/Apoptosis)
This assay determines the potency of this compound in cell lines expressing either human or murine MCL1.
-
Principle: Isogenic cell lines (genetically identical except for the species of MCL1 they express) are treated with increasing concentrations of this compound. Cell viability or apoptosis is then measured to determine the IC50 value.
-
Generalized Protocol:
-
Culture Eµ-Myc lymphoma cell lines expressing either endogenous murine Mcl-1 or humanized MCL1 (huMcl-1).[3]
-
Seed the cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 24-48 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® or measure apoptosis by Annexin V/propidium iodide staining followed by flow cytometry.[3][4]
-
Plot the dose-response curves and determine the IC50 values for each cell line.
-
Co-Immunoprecipitation
This technique verifies that this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners like BAK and BAX in a cellular context.
-
Principle: Cells are treated with this compound, and then MCL1 is immunoprecipitated from the cell lysate. The immunoprecipitate is then analyzed by Western blotting to see if pro-apoptotic proteins like BAK and BAX are still bound to it. A reduction in the amount of co-precipitated BAK/BAX indicates that this compound has disrupted their interaction with MCL1.
-
Generalized Protocol:
-
Culture cells (e.g., HeLa or multiple myeloma cell lines) that express the target proteins.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in a mild lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific for MCL1 that is coupled to agarose or magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against MCL1, BAK, and BAX.
-
Visualizing the Mechanism and Workflow
MCL1 Signaling Pathway and this compound Inhibition
MCL1 is an anti-apoptotic protein of the BCL-2 family. It sequesters pro-apoptotic proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. This compound binds to the BH3-binding groove of MCL1, displacing BAK and BAX, which are then free to trigger the apoptotic cascade.[2][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
S63845: A Potent and Selective MCL-1 Inhibitor Outcompeting Other BCL-2 Family Antagonists in Specific Cancer Contexts
For Immediate Release
A comprehensive analysis of the BCL-2 family inhibitor landscape reveals the distinct advantages of S63845, a highly potent and selective MCL-1 inhibitor, in comparison to other notable inhibitors such as Venetoclax, Navitoclax, Obatoclax, and AT-101. This guide synthesizes preclinical data to highlight the superior performance of this compound in targeting MCL-1-dependent cancers and its potential in combination therapies.
This compound distinguishes itself through its remarkable selectivity and high affinity for Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein frequently overexpressed in various hematological and solid tumors.[1][2][3] This specificity translates to potent and targeted killing of cancer cells that are dependent on MCL-1 for survival, while sparing cells that rely on other BCL-2 family members like BCL-2 or BCL-XL.[4]
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and other BCL-2 family inhibitors based on available preclinical data.
| Table 1: Binding Affinity and Selectivity | |||
| Compound | Primary Target(s) | Binding Affinity (Kd or Ki) | Selectivity Profile |
| This compound | MCL-1 | Kd: 0.19 nM for human MCL-1 | Highly selective for MCL-1 with no discernible binding to BCL-2 or BCL-XL.[4][5][6] Approximately 6-fold higher affinity for human MCL-1 over mouse MCL-1.[5][7] |
| Venetoclax (ABT-199) | BCL-2 | Subnanomolar affinity for BCL-2 | Highly selective for BCL-2, with over 1000-fold lower affinity for BCL-XL and BCL-W.[8] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Potent inhibitor of BCL-2, BCL-XL, and BCL-W | Broad specificity against BCL-2, BCL-XL, and BCL-W.[9] |
| Obatoclax (GX15-070) | Pan-BCL-2 inhibitor | Binds to the BH3 domain of multiple BCL-2 family proteins | Pan-inhibitor targeting BCL-2, BCL-XL, and MCL-1.[10][11] |
| AT-101 ((-)-Gossypol) | Pan-BCL-2 inhibitor | KD of 9.48 µM for Mcl-1 | Pan-inhibitor that disrupts the function of BCL-2 and MCL-1.[12] |
| Table 2: In Vitro Efficacy in Cancer Cell Lines | ||
| Compound | Cancer Type | Efficacy (IC50) |
| This compound | Multiple Myeloma (H929) | <0.1 μM |
| Acute Myeloid Leukemia (AML) | 4 - 233 nM in a panel of 8 AML cell lines[13] | |
| Triple-Negative Breast Cancer (MDA-MB-468) | 141.2 ± 24.7 nM[14] | |
| Venetoclax | Human Myeloma Cell Lines (HMCLs) | Resistance observed in 75% of HMCLs (IC50 ≥100 nM)[15][16] |
| Venetoclax-sensitive AML cell lines (MOLM13, MV-4-11) | <0.1 μM[11] | |
| Navitoclax | Small Cell Lung Cancer (SCLC) | Effective in preclinical models[17] |
| Obatoclax | Acute Myeloid Leukemia (AML) | Reduces cell viability independently of Venetoclax sensitivity[11] |
Mechanism of Action: this compound Induces Apoptosis in MCL-1 Dependent Cells
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1][2][4] This action displaces pro-apoptotic proteins like BAK and BAX, which are normally sequestered by MCL-1.[3] The release of BAK and BAX leads to their activation, subsequent oligomerization, and the permeabilization of the outer mitochondrial membrane. This triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death (apoptosis).[2][5]
Caption: this compound inhibits MCL-1, leading to apoptosis.
Synergistic Potential in Combination Therapies
A significant advantage of this compound is its demonstrated synergistic effect when combined with other anti-cancer agents, particularly other BCL-2 family inhibitors. The selective inhibition of MCL-1 by this compound can overcome resistance mechanisms to drugs like Venetoclax, which primarily targets BCL-2.[15][18]
-
This compound and Venetoclax: This combination has shown strong synergistic effects in multiple myeloma, acute myeloid leukemia (AML), and T-cell acute lymphoblastic leukemia (T-ALL).[15][18][19][20] In Venetoclax-resistant myeloma cell lines, this compound was able to restore sensitivity to Venetoclax.[15][16] Mechanistic studies show that while Venetoclax treatment can lead to a compensatory upregulation of MCL-1, the addition of this compound effectively counters this resistance mechanism.[19]
-
This compound and Navitoclax: In melanoma models, the combination of this compound and Navitoclax (a BCL-2/BCL-XL/BCL-W inhibitor) resulted in synergistic killing of difficult-to-treat melanoma cells.[17][21][22]
-
This compound and Chemotherapy: this compound has also shown synergy with standard chemotherapy agents like cisplatin in triple-negative breast cancer.[14]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is a generalized procedure to determine if this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK or BAX.
-
Cell Lysis: Cancer cells are treated with either a vehicle control or this compound for a specified time. The cells are then lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-MCL-1 antibody) that is coupled to agarose or magnetic beads. This allows for the specific capture of the target protein and any interacting partners.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer containing SDS.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest (MCL-1) and its potential interacting partners (BAK, BAX) to detect their presence in the complex. A disruption of the interaction by this compound would be indicated by a reduced amount of BAK/BAX co-immunoprecipitated with MCL-1 in the this compound-treated sample compared to the control.
Caption: Workflow for Co-Immunoprecipitation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines a general method to determine the IC50 (half-maximal inhibitory concentration) of BCL-2 family inhibitors.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the BCL-2 inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow tetrazolium salt into purple formazan crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal, which is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the BCL-2 family of proteins. Its high potency and selectivity for MCL-1 make it a powerful tool for treating cancers dependent on this anti-apoptotic protein. Furthermore, its ability to synergize with other targeted therapies and conventional chemotherapeutics opens up promising avenues for combination treatments to overcome drug resistance and improve patient outcomes. The data presented in this guide underscore the importance of selecting the appropriate BCL-2 family inhibitor based on the specific molecular dependencies of the cancer being treated, with this compound being a premier candidate for MCL-1-driven malignancies.
References
- 1. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Venetoclax, bortezomib and this compound, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MCL1 inhibitors this compound/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S63845: A Comparative Analysis of a Potent MCL-1 Inhibitor's Anti-Tumor Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of S63845 across various cancer models. This guide provides a detailed comparison with other anti-cancer agents, supported by experimental data and protocols.
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key mechanism of survival for many cancer cells and has been associated with resistance to conventional cancer therapies.[3] this compound exerts its anti-tumor activity by binding with high affinity to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[2][4] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, resulting in cancer cell death.[2][4]
Comparative Efficacy in Hematological Malignancies
This compound has demonstrated significant single-agent efficacy in a range of hematological cancer models, including multiple myeloma, leukemia, and lymphoma.[2][4]
In Vitro Sensitivity of Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro sensitivity of various cancer cell lines to this compound.
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | MCL-1 Dependence |
| H929 | < 0.1 | High |
| AMO1 | < 0.1 | High |
| MM.1S | Moderately Sensitive (0.1 < IC50 < 1) | Moderate |
| KMS12-BM | Highly Sensitive (< 0.1) | High |
Data sourced from multiple preclinical studies.[5][6]
Table 2: In Vitro Activity of this compound in Leukemia and Lymphoma Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia (AML) | MV4-11 | 86% TGImax at 12.5 mg/kg |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 4 - 233 |
| Acute Myeloid Leukemia (AML) | HL-60 | Sensitive |
| Mantle Cell Lymphoma | Mino | Sensitized by Venetoclax |
| Burkitt Lymphoma | - | Majority of cell lines sensitive |
| Eµ-Myc Mouse Lymphoma | - | 70% cure rate in vivo |
TGImax: Maximal Tumor Growth Inhibition. Data compiled from various preclinical investigations.[5][7][8]
Comparison with Other BCL-2 Family Inhibitors
This compound's mechanism of action is distinct from other BCL-2 family inhibitors like Venetoclax (ABT-199), which primarily targets BCL-2. This specificity provides a therapeutic advantage in cancers dependent on MCL-1 for survival, which are often resistant to BCL-2 inhibitors.
Table 3: this compound vs. Other BH3 Mimetics
| Compound | Primary Target | Potency (vs. A-1210477) | Selectivity |
| This compound | MCL-1 | ~1,000-fold higher in killing H929 cells | Highly selective for MCL-1 over BCL-2 and BCL-XL |
| A-1210477 | MCL-1 | - | Less potent than this compound |
| Venetoclax (ABT-199) | BCL-2 | - | Selective for BCL-2 |
This comparison highlights the superior potency and selectivity of this compound for MCL-1.[5]
Efficacy in Solid Tumors and Combination Therapies
While some solid tumor models show sensitivity to this compound as a monotherapy, its efficacy is significantly enhanced when used in combination with other anti-cancer agents.[2]
Table 4: Synergistic Activity of this compound in Solid Tumors
| Cancer Type | Combination Agent | Observed Effect |
| Triple-Negative Breast Cancer (TNBC) | Cisplatin | Synergistic induction of apoptosis and decreased proliferation.[9][10] |
| Triple-Negative Breast Cancer (TNBC) | Docetaxel | Synergistic activity.[11] |
| HER2-Amplified Breast Cancer | Trastuzumab or Lapatinib | Synergistic activity.[11] |
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound.
Table 5: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing | Outcome |
| H929 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 103% Maximal Tumor Growth Inhibition (TGImax).[5] |
| AMO1 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 114% TGImax; Complete regression in 7 out of 8 mice.[5] |
| MV4-11 AML Xenograft | 12.5 mg/kg | 86% TGImax.[5] |
| Eµ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice.[5] |
| Mino Mantle Cell Lymphoma Xenograft | 25 mg/kg with Venetoclax (75 mg/kg) | Significantly improved survival.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound or control compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or control compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.[12]
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intravenously) and/or other agents according to the study design.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific time point).
-
Data Analysis: Analyze tumor growth inhibition, survival rates, and any observed toxicities.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits MCL-1, leading to BAX/BAK activation and apoptosis.
References
- 1. sns-032.com [sns-032.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MCL1 inhibitors this compound/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Benchmarking S63845 Against Novel MCL1 Inhibitors: A Comparative Guide
Myeloid cell leukemia 1 (MCL1), a key pro-survival protein in the B-cell lymphoma 2 (Bcl-2) family, has emerged as a high-priority therapeutic target in oncology. Its overexpression is a common mechanism driving tumorigenesis and resistance to conventional cancer therapies.[1][2][3][4] The development of small-molecule inhibitors that directly target MCL1 represents a promising strategy to restore apoptosis in cancer cells.
S63845 was a pioneering, potent, and selective MCL1 inhibitor that has served as a critical benchmark for the development of a new wave of therapeutic candidates.[5][6] This guide provides an objective comparison of this compound against other novel MCL1 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in this rapidly evolving field.
Mechanism of Action of MCL1 Inhibitors
MCL1 enhances cell survival by sequestering pro-apoptotic proteins, particularly Bak and Noxa, preventing them from initiating the mitochondrial apoptosis pathway.[2][7][8] MCL1 inhibitors, including this compound, are BH3 mimetics. They bind with high affinity to the BH3-binding groove on the MCL1 protein, the same site that would normally be occupied by pro-apoptotic proteins.[5][9][10][11] This competitive binding displaces Bak and Bax, allowing them to oligomerize and permeabilize the outer mitochondrial membrane.[6][12][13] This leads to the release of cytochrome c and the activation of caspases, ultimately culminating in programmed cell death.[6][8]
Quantitative Performance Data
The following tables summarize key performance metrics for this compound and a selection of novel MCL1 inhibitors based on preclinical data. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| This compound | Human MCL1 | Kd = 0.19 nM; Ki < 1.2 nM | No discernible binding | No discernible binding | [6][9][11][12][13] |
| A-1210477 | Human MCL1 | Ki = 0.454 nM | >100 | >100 | [2] |
| VU661013 | Human MCL1 | Ki = 97 ± 30 pM | >7,500 | >40,000 | [11] |
| ABBV-467 | Human MCL1 | Ki (FRET) = 0.019 nM | >10,000 | >10,000 | [4] |
| Compound 26 | Human MCL1 | Ki < 200 pM | Not specified | Not specified | [14] |
| Compound 47 | Human MCL1 | Ki = 24 nM | Not specified | Not specified | [15] |
| UMI-77 | Human MCL1 | IC50 = 1.43 µM (SPR) | Not specified | Not specified | [16] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line(s) | Efficacy (IC50/EC50) | Reference |
| This compound | Multiple Myeloma (H929) | < 0.1 µM | [13] |
| Panel of 8 AML cell lines | 4 - 233 nM | [11] | |
| A-1210477 | MCL1-dependent cell lines | ~20-fold less potent than this compound | [6] |
| ABBV-467 | MCL1-dependent cell lines | Rapid apoptosis induction | [4] |
| Compound 26 | Multiple Myeloma (NCI-H929) | GI50 = 120 nM | [14] |
| UMI-77 | Pancreatic Cancer | Blocks cancer growth | [16] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Key Efficacy Results | Reference |
| This compound | Human Multiple Myeloma Xenografts | Dose-dependent anti-tumor activity | [13] |
| Eμ-Myc Mouse Lymphomas | 25 mg/kg i.v. cured 70% of mice | [13] | |
| MV4-11 Human AML Xenograft | 12.5 mg/kg showed 86% TGImax | [13] | |
| ABBV-467 | Hematologic Cancer Xenografts | Monotherapy and combination with venetoclax inhibits tumor growth | [4] |
| Compound 26 | NCI-H929 Multiple Myeloma Xenograft | Single doses of 60 or 80 mg/kg i.v. showed tumor regression | [14] |
| Compound 47 | HL-60 and THP-1 AML Xenografts | Tumor growth inhibition of 63.7% and 57.4%, respectively | [15] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core biological pathway and a typical experimental workflow for evaluating MCL1 inhibitors.
Caption: MCL1's role in the intrinsic apoptosis pathway and inhibition by BH3 mimetics.
Caption: Workflow for in vitro evaluation of MCL1 inhibitor-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of benchmarking data.
Binding Affinity Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is commonly used to determine the binding affinity (Ki) of inhibitors.[4][14]
-
Principle: The assay measures the disruption of the interaction between MCL1 and a fluorescently labeled BH3 peptide.
-
Reagents: Recombinant MCL1 protein, a fluorescently labeled (e.g., Cy5) BH3 peptide (like BIM), and a terbium-cryptate-labeled anti-tag (e.g., anti-GST) antibody.
-
Procedure: In the absence of an inhibitor, the binding of the BH3 peptide to MCL1 brings the donor (terbium) and acceptor (Cy5) fluorophores into proximity, generating a FRET signal.
-
Measurement: Test compounds compete with the labeled peptide for binding to MCL1, causing a decrease in the FRET signal. The signal is measured on a plate reader, and Ki values are calculated from the resulting dose-response curves.
-
-
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding (Kd).[16]
-
Principle: This label-free technique detects changes in mass on a sensor chip surface as the inhibitor binds to the immobilized protein target.
-
Procedure: Recombinant MCL1 protein is immobilized on a sensor chip.
-
Measurement: A series of inhibitor concentrations are flowed over the chip surface. The association and dissociation rates are monitored in real-time to determine the Kd.[17]
-
Cellular Activity Assays
-
Cell Viability (MTT Assay):
-
Procedure: Cancer cells are seeded in 96-well plates and treated with serial dilutions of the MCL1 inhibitor for 48-72 hours.[2]
-
Measurement: MTT reagent is added, which is converted by metabolically active cells into formazan crystals. The crystals are solubilized, and the absorbance is read at 570 nm. The IC50 value is determined from the dose-response curve.[2]
-
-
Apoptosis Assays (Caspase-Glo® 3/7):
-
Principle: This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Procedure: Cells are treated with the inhibitor in a 96-well plate. The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate, is added.[2]
-
Measurement: Caspase activity cleaves the substrate, generating a luminescent signal that is proportional to the amount of apoptosis.[2]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of MCL1 inhibitors in a living organism.
-
Procedure:
-
Implantation: Human cancer cells (e.g., NCI-H929, MV4-11) are subcutaneously injected into immunocompromised mice.[13][14]
-
Treatment: Once tumors reach a specified volume, mice are treated with the inhibitor (e.g., intravenously) or vehicle control.[13][14]
-
Measurement: Tumor volume and mouse body weight are measured regularly. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.[13][14]
-
-
Co-immunoprecipitation:
-
Principle: To confirm that the inhibitor disrupts the interaction between MCL1 and its binding partners (e.g., BAK, BAX) within the cell.
-
Procedure: Cells are treated with the inhibitor, then lysed. An antibody against MCL1 is used to pull down MCL1 and any associated proteins.[2][12]
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting to detect the presence or absence of pro-apoptotic proteins like BAK. A reduction in co-precipitated BAK indicates the inhibitor is effective.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. | BioWorld [bioworld.com]
- 10. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Handling of S63845: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the Mcl-1 inhibitor, S63845, including detailed disposal procedures and an overview of its mechanism of action.
This compound: Key Safety and Handling Information
This compound is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1]
Storage and Stability: Store this compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), maintain a temperature of -20°C.[2] The compound is stable for at least four years if stored correctly.[3]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Step-by-Step Disposal Procedures for this compound
While this compound is not classified as a hazardous substance, it is crucial to prevent its release into the environment.[1] The following step-by-step guide outlines the recommended disposal procedures.
1. Waste Collection:
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the designated solid waste container. Avoid pouring solutions down the drain to prevent entry into sewers and surface or ground water.[1]
2. Container Labeling:
-
Clearly label the waste container with "Waste this compound" and include the chemical formula (C₃₉H₃₇ClF₄N₆O₆S).
-
Indicate that it is non-hazardous chemical waste.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Dispose of the chemical waste through your institution's chemical waste management program or a licensed professional waste disposal service.
-
It is the user's responsibility to ensure that disposal methods comply with all local, state, and federal regulations.[1]
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, inhibiting its function.[2][4] This disruption of Mcl-1's activity leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in programmed cell death in Mcl-1-dependent cancer cells.[2][4][5]
References
Essential Safety and Logistical Information for Handling S63845
This guide provides crucial safety protocols, operational procedures, and disposal plans for the potent and selective MCL1 inhibitor, S63845. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity in a research environment. While some safety data sheets (SDS) may state that no special handling measures are required, the potent bioactivity of this compound necessitates a cautious approach consistent with handling hazardous compounds.
I. Compound Data and Properties
Proper handling and experimental design begin with a thorough understanding of the compound's physical and chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | α(R)-[[(5S)-5-[3-chloro-2-methyl-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]-6-(5-fluoro-2-furanyl) thieno[2,3-d]pyrimidin-4-yl]oxy]-2-[[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methoxy]-benzenepropanoic acid[1] |
| CAS Number | 1799633-27-4[1][2][3][4] |
| Molecular Formula | C₃₉H₃₇ClF₄N₆O₆S[1][3][4] |
| Molecular Weight | 829.26 g/mol [3][4] |
| Appearance | Solid powder[3] |
| Purity | >99% by HPLC[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.1 mg/mL[1] |
| Water | Insoluble |
Table 3: Storage and Stability
| Condition | Duration |
| Solid Powder at -20°C | ≥ 4 years[1] |
| In Solvent at -80°C | 1 year |
| In Solvent at -20°C | 1 month |
II. Personal Protective Equipment (PPE)
Given the potent nature of this compound as an MCL1 inhibitor, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.
Table 4: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. This provides an extra layer of protection, and the outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). This protects skin and clothing from contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the powder form or preparing solutions, to protect against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is crucial when handling the solid compound outside of a containment system to prevent inhalation of fine particles. |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
III. Operational Plans: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is critical to minimize exposure risk. All handling of the solid compound and preparation of stock solutions should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Decontaminate the work surface before and after use.
-
Assemble all necessary equipment (e.g., weigh paper, spatulas, vials, solvents) within the containment area.
-
-
Weighing the Compound:
-
Don all required PPE as outlined in Table 4.
-
Tare the balance with the weigh paper or vessel.
-
Carefully dispense the desired amount of this compound powder. Avoid creating dust.
-
Close the primary container securely.
-
-
Solution Preparation:
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.[5]
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
